Usp1-IN-6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H27F3N8O |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]cuban-1-yl]methyl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C29H27F3N8O/c1-11(2)39-8-14(29(30,31)32)37-26(39)28-19-16-20(28)18-21(28)17(19)27(16,18)9-40-24-13(7-36-40)6-33-23(38-24)15-22(12-4-5-12)34-10-35-25(15)41-3/h6-8,10-12,16-21H,4-5,9H2,1-3H3 |
InChI Key |
MUEMGFUBVLZUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1C23C4C5C2C6C3C4C56CN7C8=NC(=NC=C8C=N7)C9=C(N=CN=C9OC)C1CC1)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking New Therapeutic Avenues: The Mechanism of Action of USP1 Inhibition in DNA Repair
A Technical Guide for Researchers and Drug Development Professionals
The intricate network of DNA repair pathways is fundamental to maintaining genomic integrity and preventing the onset of diseases such as cancer. A key regulator in this network is Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB) that plays a critical role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. Its inhibition has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents. This technical guide provides an in-depth exploration of the mechanism of action of USP1 inhibitors, with a focus on Usp1-IN-6 (also known as ML323), and its implications for cancer therapy.
The Central Role of USP1 in DNA Damage Response
USP1, in complex with its binding partner UAF1 (USP1-associated factor 1), is responsible for removing monoubiquitin from two crucial DNA repair proteins: FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[1][2][3] This deubiquitination is a tightly regulated process essential for the proper functioning of DNA repair.
-
Fanconi Anemia (FA) Pathway: The FA pathway is critical for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage.[4] Upon DNA damage, the FANCD2-FANCI complex is monoubiquitinated, which is a key step for its recruitment to the site of damage and the subsequent repair.[5][6] USP1-UAF1 reverses this process by deubiquitinating FANCD2, allowing the repair process to be completed and the proteins to be recycled.[1][2]
-
Translesion Synthesis (TLS): TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA.[7] USP1 deubiquitinates PCNA, acting as a negative regulator of TLS to prevent an over-reliance on potentially error-prone DNA polymerases.[1][8]
-
Homologous Recombination (HR): USP1 has also been implicated in the regulation of homologous recombination, a high-fidelity DNA double-strand break repair pathway. Inhibition of USP1 has been shown to disrupt HR-mediated repair, as evidenced by decreased RAD51 foci formation.[1][2]
Mechanism of Action of this compound (ML323)
This compound, more commonly referred to in the scientific literature as ML323, is a potent and selective small molecule inhibitor of the USP1-UAF1 deubiquitinase complex.[3] Its mechanism of action centers on the allosteric inhibition of USP1's catalytic activity. Cryo-electron microscopy studies have revealed that ML323 binds to a cryptic pocket in USP1, inducing conformational changes that disrupt the enzyme's active site and prevent it from cleaving ubiquitin from its substrates.[7]
By inhibiting USP1, ML323 leads to the accumulation of monoubiquitinated FANCD2 and PCNA.[1][3] This has profound consequences for DNA repair and cell survival, particularly in cancer cells that are often more reliant on these pathways due to increased replicative stress and genomic instability.
The accumulation of ubiquitinated FANCD2 and PCNA disrupts the normal, coordinated progression of DNA repair.[2][8] While monoubiquitination is an essential activation signal, its persistent state due to USP1 inhibition leads to a dysfunctional repair process. This sustained ubiquitination can impair the release of FANCD2 from chromatin after repair and disrupt the precise recruitment and dismissal of TLS polymerases at the replication fork.[5][8] The net effect is an amplification of DNA damage, cell cycle arrest, and ultimately, apoptosis.[1]
Synergistic Effects with DNA Damaging Agents
A key therapeutic implication of USP1 inhibition is its ability to sensitize cancer cells to DNA-damaging chemotherapies, such as platinum-based drugs (e.g., cisplatin) and PARP inhibitors.[1][3][9] Cancer cells often develop resistance to these agents by upregulating their DNA repair capacity. By crippling the FA and TLS pathways through USP1 inhibition, ML323 effectively removes these resistance mechanisms, leading to a synergistic increase in cancer cell death.[3][10]
Quantitative Data on USP1 Inhibitors
The following table summarizes the inhibitory activity of ML323 and other relevant compounds against USP1.
| Inhibitor | Assay Type | Substrate | IC50 | Ki | Reference |
| ML323 (this compound) | Ubiquitin-Rhodamine | Ub-Rho | 76 nM | - | [3] |
| ML323 (this compound) | Gel-based | K63-linked di-Ub | 174 nM | - | [3] |
| ML323 (this compound) | Gel-based | Ub-PCNA | 820 nM | - | [3] |
| Pimozide | Gel-based | K63-linked di-Ub | - | <1 µM | [10] |
| GW7647 | Gel-based | K63-linked di-Ub | - | <1 µM | [10] |
| KSQ-4279 | Ubiquitin-Rhodamine | Ub-Rho | <10 nM | - | [11] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: USP1's central role in regulating DNA repair pathways.
Caption: Experimental workflow for characterizing USP1 inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of USP1 inhibitors.
Protocol 1: In Vitro Deubiquitinase (DUB) Activity Assay (Ubiquitin-Rhodamine)
This assay measures the enzymatic activity of USP1-UAF1 by monitoring the cleavage of a fluorogenic ubiquitin substrate.
Materials:
-
Recombinant human USP1-UAF1 complex
-
Ubiquitin-Rhodamine 110-Glycine (Ub-Rho) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.8), 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP, 0.1 mg/ml BSA, and 0.01% Tween-20
-
This compound (ML323) or other inhibitors
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the USP1 inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor dilutions to the assay buffer.
-
Add the USP1-UAF1 enzyme to each well to a final concentration of approximately 1 nM and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the Ub-Rho substrate to a final concentration of 100 nM.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistical equation to determine the IC50 value.
Protocol 2: Western Blot for Ubiquitinated PCNA and FANCD2
This method is used to detect the accumulation of monoubiquitinated forms of PCNA and FANCD2 in cells following USP1 inhibition.
Materials:
-
Cancer cell lines (e.g., HCT116, U2OS)
-
This compound (ML323)
-
DNA damaging agent (e.g., Cisplatin, Mitomycin C)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PCNA, anti-FANCD2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound with or without a DNA damaging agent for the specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. The monoubiquitinated forms of PCNA and FANCD2 will appear as slower-migrating bands above the unmodified proteins.
Protocol 3: Cell Viability Assay
This assay determines the effect of USP1 inhibition, alone or in combination with other drugs, on cell proliferation and survival.
Materials:
-
Cancer cell lines
-
This compound (ML323)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
96-well clear, flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Luminometer or absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of viable cells.
-
Plot the percentage of viable cells against the drug concentration to generate dose-response curves and calculate IC50 values. For combination studies, synergy can be calculated using methods such as the Bliss independence model or the Chou-Talalay method.
Conclusion
The inhibition of USP1, exemplified by compounds like this compound (ML323), represents a compelling strategy in cancer therapy. By disrupting the deubiquitination of key DNA repair proteins FANCD2 and PCNA, these inhibitors compromise the ability of cancer cells to respond to and repair DNA damage. This mechanism not only induces direct cytotoxicity but also potently sensitizes cancer cells to a range of DNA-damaging agents. The detailed understanding of this mechanism of action, supported by robust quantitative data and experimental protocols, provides a solid foundation for the continued development and clinical translation of USP1 inhibitors as a novel class of anti-cancer drugs.
References
- 1. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deubiquitination of FANCD2 is required for DNA crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Role of USP1 Inhibition in the Fanconi Anemia Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism, and its dysregulation is implicated in various cancers. A key regulatory step in this pathway is the deubiquitination of the FANCD2-FANCI complex by Ubiquitin-Specific Protease 1 (USP1). Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly in cancers with homologous recombination deficiency (HRD), by inducing synthetic lethality. This technical guide provides an in-depth overview of the role of USP1 inhibitors, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their characterization. While specific data for a compound designated "Usp1-IN-6" is not extensively available in the public domain, this document leverages data from well-characterized preclinical USP1 inhibitors to illustrate the principles and potential of this therapeutic approach.
The Fanconi Anemia Pathway and the Critical Role of USP1
The Fanconi Anemia pathway is a complex signaling network essential for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A central event in the activation of this pathway is the monoubiquitination of the FANCD2 and FANCI proteins, which form the ID complex. This modification is catalyzed by the FA core complex, an E3 ubiquitin ligase. Monoubiquitinated FANCD2-FANCI is then targeted to the site of DNA damage, where it orchestrates downstream repair processes, including nucleotide excision repair and homologous recombination.[1][2]
The FA pathway is a dynamic and tightly regulated process. For DNA repair to be completed and the cell cycle to resume, the monoubiquitinated FANCD2-FANCI complex must be deubiquitinated. This crucial "off" switch is primarily mediated by the deubiquitinating enzyme USP1, in complex with its cofactor UAF1 (USP1-associated factor 1).[3][4][5] USP1 specifically removes the ubiquitin moiety from FANCD2 and FANCI, allowing for their recycling and the termination of the DNA damage response.[3][4][5]
Disruption of USP1 function, either through genetic knockout or chemical inhibition, leads to the hyperaccumulation of monoubiquitinated FANCD2.[3][5] This persistent ubiquitination, while seemingly activating the pathway, actually impairs the proper resolution of DNA repair, leading to genomic instability.[4][6] In cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations (hallmarks of HRD), the inhibition of USP1 becomes synthetically lethal, leading to selective cancer cell death while sparing normal cells.[7]
Signaling Pathway of Fanconi Anemia and USP1 Regulation
The following diagram illustrates the core signaling cascade of the Fanconi Anemia pathway and the regulatory role of USP1.
Caption: Fanconi Anemia signaling pathway and the inhibitory action of this compound.
Quantitative Data for Preclinical USP1 Inhibitors
While specific quantitative data for a compound named "this compound" is sparse in publicly available literature, data from other potent and selective preclinical USP1 inhibitors, such as those developed by Insilico Medicine and the well-characterized inhibitor ML323, provide valuable insights into the expected efficacy.
| Parameter | Compound | Cell Line(s) | Value | Reference |
| In Vitro Activity | ||||
| Anti-proliferative Activity | Insilico Medicine Preclinical Candidate (e.g., ISM0003091) | BRCA mutant tumor cells | Potent activity | [8] |
| Cell Viability (IC50) | Pimozide (USP1 inhibitor) | RL and RL-4RH (DLBCL cells) | Time and concentration-dependent inhibition (5-20 µM) | [9] |
| In Vivo Efficacy | ||||
| Tumor Growth Inhibition | Insilico Medicine Preclinical Candidate | CDX and PDX models | Strong anti-tumor activity and durable tumor regression | [8] |
| Dosage | ML323 | Mouse model of STZ-induced dedifferentiation | 20 mg/kg, intraperitoneally for 10 days | [10] |
| Combination Therapy | Insilico Medicine Preclinical Candidate | CDX and PDX models | Enhanced anti-tumor activity when combined with Olaparib | [8] |
| Combination Therapy | I-138 (structurally related to ML323) | MDA-MB-436 tumor-bearing mice | Complete tumor regression when combined with niraparib | [11] |
Experimental Protocols
FANCD2 Monoubiquitination Assay by Western Blot
This assay is fundamental for assessing the cellular activity of USP1 inhibitors. Inhibition of USP1 leads to a detectable increase in the monoubiquitinated form of FANCD2 (FANCD2-L), which has a higher molecular weight than the non-ubiquitinated form (FANCD2-S).
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, U2OS, or relevant cancer cell lines) to 70-80% confluency.
-
Treat cells with the USP1 inhibitor (e.g., this compound) at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Optionally, induce DNA damage with an agent like Mitomycin C (MMC) to enhance the ubiquitination signal.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A typical lysis buffer composition is 50 mM Tris-HCl, 1% Nonidet-P40, 0.1% sodium deoxycholate, 0.15 M NaCl, 10 mM sodium pyrophosphate, and 10 mM sodium fluoride.[12][13]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample (e.g., 20-40 µg).
-
Separate proteins on a 7% SDS-polyacrylamide gel to resolve the two FANCD2 isoforms.[12]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FANCD2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Outcome: A dose-dependent increase in the intensity of the higher molecular weight band (FANCD2-L) relative to the lower molecular weight band (FANCD2-S) in cells treated with the USP1 inhibitor.
Cell Viability Assay
Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of USP1 inhibitors on cancer cells.
Methodology (MTT Assay Example):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density to ensure exponential growth during the assay.
-
-
Compound Treatment:
-
After allowing cells to adhere overnight, treat them with a serial dilution of the USP1 inhibitor. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS, 5% isopropanol, and 0.012 M HCl) to each well to dissolve the formazan crystals.[9]
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Workflow for USP1 Inhibitor Characterization
The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel USP1 inhibitor.
Caption: Preclinical experimental workflow for USP1 inhibitor evaluation.
Conclusion
Inhibition of USP1 represents a compelling and validated strategy for targeting cancers with deficiencies in the Fanconi Anemia pathway and homologous recombination repair. The mechanism of action, centered on the induced hyperaccumulation of monoubiquitinated FANCD2, leads to synthetic lethality in susceptible cancer cells. The preclinical data for potent USP1 inhibitors demonstrate significant anti-tumor activity, both as monotherapy and in combination with other DNA damaging agents like PARP inhibitors. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel USP1 inhibitors like this compound for clinical applications. Further research will be crucial to fully elucidate the therapeutic potential and patient selection strategies for this promising class of anti-cancer agents.
References
- 1. Fanconi Anemia: A Signal Transduction and DNA Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fanconi Anemia Proteins and Their Interacting Partners: A Molecular Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of murine Usp1 results in genomic instability and a Fanconi anemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 9. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 11. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Usp1 Inhibition and its Effect on PCNA Ubiquitination: A Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-specific protease 1 (USP1) has emerged as a critical regulator of DNA damage response (DDR) pathways, primarily through its deubiquitinating activity on key proteins such as Proliferating Cell Nuclear Antigen (PCNA). The post-translational modification of PCNA, particularly its monoubiquitination, is a pivotal event in the recruitment of translesion synthesis (TLS) polymerases to bypass DNA lesions. By reversing this process, USP1 plays a crucial role in maintaining genomic stability. Consequently, inhibition of USP1 is being actively explored as a therapeutic strategy in oncology, especially in the context of tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This technical guide provides an in-depth overview of the mechanism of USP1-mediated PCNA deubiquitination, the consequences of its inhibition, and detailed experimental protocols for studying this process.
Introduction: The USP1-PCNA Axis in DNA Damage Tolerance
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a significant role in cellular processes such as DNA repair, cell cycle regulation, and signal transduction.[1] USP1's primary function in the DNA damage response is the removal of ubiquitin from its substrates, which in turn stabilizes these proteins.[1] In cancer cells, where DNA damage repair mechanisms are often upregulated, USP1 helps these cells survive despite genetic mutations that would normally lead to cell death.[1]
One of the key substrates of USP1 is the Proliferating Cell Nuclear Antigen (PCNA), a critical protein for DNA replication and repair.[2] Upon DNA damage, PCNA is monoubiquitinated, an event that facilitates the switch from replicative to translesion synthesis (TLS) DNA polymerases to bypass the DNA lesion.[3] USP1, in complex with its cofactor UAF1, reverses this monoubiquitination, thereby regulating the TLS pathway.[3][4] Inhibition of USP1 leads to an accumulation of ubiquitinated PCNA, disrupting DNA replication and repair, which can be particularly detrimental to rapidly dividing cancer cells.[2]
Mechanism of Action: The Role of USP1 Inhibition
The inhibition of USP1's deubiquitinating activity leads to a cascade of cellular events, primarily centered around the persistent ubiquitination of its substrates. In the context of PCNA, the sustained monoubiquitination due to USP1 inhibition has several consequences:
-
Aberrant DNA Replication and Repair: The accumulation of monoubiquitinated PCNA disrupts normal DNA replication processes.[2]
-
Induction of Apoptosis: The heightened level of DNA damage resulting from impaired repair mechanisms can trigger programmed cell death, or apoptosis, in cancer cells.[2]
-
Synthetic Lethality: In cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations, the inhibition of USP1 can be synthetically lethal. This is because the cells become overly reliant on the remaining DNA repair pathways, which are then also compromised by USP1 inhibition.[4]
Several small molecule inhibitors of USP1 have been developed and characterized, including ML323, SJB3-019A, and KSQ-4279. These inhibitors have been instrumental in elucidating the cellular functions of USP1 and are being investigated for their therapeutic potential.
Quantitative Data on USP1 Inhibitors
The potency and selectivity of USP1 inhibitors are critical parameters for their development as therapeutic agents. The following table summarizes key quantitative data for some of the well-characterized USP1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line(s) | Reference(s) |
| ML323 | USP1-UAF1 | 76 | Ubiquitin-Rhodamine | - | [5] |
| ML323 | USP1-UAF1 | 174 | K63-linked diubiquitin gel-based | - | [6] |
| ML323 | USP1-UAF1 | 820 | Ub-PCNA gel-based | - | [6] |
| KSQ-4279 (RO7623066) | USP1-UAF1 | Not specified | Biochemical and cellular assays | Various | [5][7] |
| Pimozide | USP1/UAF1 | Submicromolar Ki | Enzymatic | - | [8] |
| GW7647 | USP1/UAF1 | Submicromolar Ki | Enzymatic | - | [8] |
| SJB3-019A | USP1 | Not specified | Ub-AMC assay | Multiple Myeloma cells | [9] |
Experimental Protocols
In Vitro Deubiquitination Assay (Gel-Based)
This assay quantitatively measures the ability of a USP1 inhibitor to block the deubiquitination of a substrate, such as K63-linked diubiquitin or monoubiquitinated PCNA (Ub-PCNA).
Materials:
-
Recombinant human USP1/UAF1 complex
-
K63-linked diubiquitin or Ub-PCNA substrate
-
Assay buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM or 5 mM DTT
-
USP1 inhibitor (e.g., ML323)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
Procedure:
-
Prepare a reaction mixture containing the USP1/UAF1 complex (e.g., 150 nM) and the substrate (e.g., 3 µM K63-linked diubiquitin or Ub-PCNA) in the assay buffer.
-
Add the USP1 inhibitor at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against ubiquitin or PCNA.
-
Quantify the band intensities to determine the extent of deubiquitination and calculate the IC50 value of the inhibitor.[10]
Cellular PCNA Ubiquitination Assay
This assay assesses the effect of a USP1 inhibitor on the level of PCNA ubiquitination within cells.
Materials:
-
Human cell line (e.g., HEK293T, H596)
-
USP1 inhibitor (e.g., ML323, Pimozide, GW7647)
-
DNA damaging agent (e.g., cisplatin)
-
Cell lysis buffer
-
Antibodies: anti-PCNA, anti-FANCD2
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the USP1 inhibitor, a DNA damaging agent, or a combination of both. A vehicle control (e.g., DMSO) should be included.
-
After the desired incubation period, harvest the cells and prepare cell lysates.
-
Perform Western blot analysis on the cell lysates using antibodies against PCNA and FANCD2 to detect the ubiquitinated forms of these proteins.
-
Quantify the levels of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2) relative to the total protein levels. An increase in the ubiquitinated forms upon inhibitor treatment indicates successful target engagement.[8]
Ubiquitin-Rhodamine Assay
This is a fluorescence-based high-throughput screening assay to identify and characterize USP1 inhibitors.
Materials:
-
Recombinant USP1-UAF1 complex
-
Ubiquitin-rhodamine 110 (Ub-Rho110) fluorogenic substrate
-
Assay buffer
-
USP1 inhibitor candidates
Procedure:
-
In a microplate format, incubate the USP1-UAF1 complex with the Ub-Rho110 substrate.
-
Add the test compounds (potential inhibitors) at various concentrations.
-
The enzymatic cleavage of rhodamine 110 from ubiquitin by USP1-UAF1 generates a fluorescent signal.
-
Measure the fluorescence intensity over time to determine the rate of the enzymatic reaction.
-
Inhibitors will cause a decrease in the fluorescence signal. IC50 values can be determined from dose-response curves.[1][11]
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The inhibition of USP1 represents a promising therapeutic avenue in oncology, particularly for cancers with inherent DNA repair deficiencies. The accumulation of ubiquitinated PCNA following USP1 inhibition disrupts critical cellular processes in cancer cells, leading to cell death. The development of potent and selective USP1 inhibitors, alongside robust experimental methodologies to evaluate their efficacy, is crucial for translating this concept into clinical practice. Future research will likely focus on the development of novel USP1 inhibitors with improved pharmacological properties, the identification of biomarkers to predict patient response, and the exploration of combination therapies to overcome drug resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. embopress.org [embopress.org]
- 4. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Understanding the Synthetic Lethality of USP1 Inhibition in BRCA-Mutated Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. The enzymatic activity of USP1, which involves the deubiquitination of key proteins in DNA damage response (DDR) pathways, is critical for cancer cell survival, especially in the context of a compromised homologous recombination (HR) pathway characteristic of BRCA-mutant tumors. Inhibition of USP1 induces a state of synthetic lethality, where the combined loss of USP1 function and BRCA-mediated HR repair leads to catastrophic DNA damage and selective cancer cell death. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and experimental methodologies related to the synthetic lethality of USP1 inhibitors in BRCA-mutated cancers, with a focus on the principles guiding their therapeutic application. While specific preclinical data for the recently identified inhibitor Usp1-IN-6 (IC50 <50 nM) is not yet extensively available in the public domain, this document will draw upon data from other well-characterized USP1 inhibitors to illustrate the core concepts.
The Role of USP1 in DNA Damage Repair
USP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the cellular response to DNA damage.[1][2] It forms a heterodimeric complex with USP1-Associated Factor 1 (UAF1), which is essential for its catalytic activity.[3] The primary substrates of the USP1-UAF1 complex in the context of DNA repair are the monoubiquitinated forms of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][3]
-
Translesion Synthesis (TLS) Pathway: Monoubiquitination of PCNA at the K164 residue is a critical step in the TLS pathway, which allows the DNA replication machinery to bypass DNA lesions. USP1 removes this ubiquitin mark, thereby regulating the recruitment of specialized TLS polymerases.[2]
-
Fanconi Anemia (FA) Pathway: The FA pathway is essential for the repair of DNA interstrand crosslinks (ICLs). A key event in this pathway is the monoubiquitination of the FANCD2-FANCI heterodimer, which facilitates its localization to sites of DNA damage. USP1 deubiquitinates FANCD2, which is necessary for the timely termination of the repair process.[1]
In cancers with BRCA1 or BRCA2 mutations, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient. These cancer cells become highly dependent on other DNA repair pathways, including TLS and the FA pathway, for their survival.
The Principle of Synthetic Lethality with USP1 Inhibition
The concept of synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable. The inhibition of USP1 in BRCA-mutant cancers is a prime example of this therapeutic strategy.
BRCA-deficient cancer cells have a compromised ability to repair DNA double-strand breaks through high-fidelity HR. Consequently, they rely more heavily on other, often more error-prone, DNA repair mechanisms to survive. When USP1 is inhibited in these cells, the persistent ubiquitination of PCNA and FANCD2 leads to the dysregulation of the TLS and FA pathways. This dual disruption of critical DNA repair mechanisms in a cell already deficient in HR leads to an accumulation of unresolved DNA damage, replication stress, and ultimately, apoptosis.[4]
Signaling Pathway of USP1 Inhibition-Induced Synthetic Lethality in BRCA-Mutant Cells
Caption: Mechanism of synthetic lethality between USP1 inhibition and BRCA mutations.
Quantitative Preclinical Data for USP1 Inhibitors
While specific data for this compound is limited, preclinical studies of other potent USP1 inhibitors have demonstrated significant anti-proliferative activity in BRCA-mutant cancer cell lines and in vivo models. The following tables summarize representative data from the literature.
Table 1: In Vitro Anti-proliferative Activity of USP1 Inhibitors in BRCA-Mutant vs. Wild-Type Cell Lines
| Cell Line | Cancer Type | BRCA1/2 Status | USP1 Inhibitor | IC50 (nM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | I-138 | ~100 | [3] |
| HCC1954 | Breast Cancer | BRCA1 WT | I-138 | >10,000 | [3] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | I-138 | ~200 | [3] |
| UWB1.289 + BRCA1 | Ovarian Cancer | BRCA1 reconstituted | I-138 | >10,000 | [3] |
| MM.1S | Multiple Myeloma | N/A | SJB3-019A | ~2,500 | [5] |
Note: Data for inhibitor "I-138" and "SJB3-019A" are used as representative examples of USP1 inhibitors.
Table 2: In Vivo Efficacy of USP1 Inhibitors in BRCA-Mutant Xenograft Models
| Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| MDA-MB-436 CDX | Breast Cancer | USP1 Inhibitor | Daily | Significant | [3] |
| BRCA-mutant PDX | Ovarian Cancer | USP1 Inhibitor | Daily | Significant | [4] |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft. Specific quantitative TGI values are often presented in graphical form in publications and are summarized here qualitatively.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synthetic lethality of USP1 inhibitors with BRCA mutations, based on methodologies described in the cited literature.
Cell Viability and IC50 Determination
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-436, UWB1.289) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the USP1 inhibitor (e.g., this compound) for 72-120 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or PrestoBlue™ (Thermo Fisher Scientific) which measures metabolic activity.
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for Pharmacodynamic Markers
-
Cell Lysis: Treat cells with the USP1 inhibitor for a specified time (e.g., 12-24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against ubiquitinated PCNA (ub-PCNA), ubiquitinated FANCD2 (ub-FANCD2), and total PCNA/FANCD2. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant BRCA-mutant cancer cells (e.g., 5-10 million MDA-MB-436 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into vehicle and treatment groups.
-
Drug Administration: Administer the USP1 inhibitor via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Mandatory Visualizations
Experimental Workflow for Evaluating USP1 Inhibitors
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 5. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Usp1-IN-6: A Chemical Probe for Interrogating USP1 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and other cellular processes, making it an attractive target for therapeutic development, particularly in oncology. This technical guide provides a comprehensive overview of Usp1-IN-6, a potent and selective inhibitor of USP1, designed to serve as a chemical probe for elucidating the multifaceted functions of this enzyme. This compound offers researchers a valuable tool to investigate the physiological and pathological roles of USP1 and to explore its potential as a therapeutic target.
This compound: Chemical Properties and Potency
This compound is a small molecule inhibitor of USP1. While detailed structural information is often proprietary, its chemical formula is C₂₉H₂₇F₃N₈O, and its CAS number is 2925547-95-9. This compound has been characterized as a potent inhibitor of USP1, with a reported half-maximal inhibitory concentration (IC₅₀) of less than 50 nM in biochemical assays. Furthermore, it demonstrates cellular activity by inhibiting the proliferation of the MDA-MB-436 cancer cell line with a similar IC₅₀ of under 50 nM.
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/Assay Condition |
| Biochemical IC₅₀ | < 50 nM | Recombinant human USP1/UAF1 complex |
| Cellular IC₅₀ | < 50 nM | MDA-MB-436 breast cancer cells |
Mechanism of Action and Biological Effects
USP1, in complex with its cofactor UAF1, is a key regulator of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) DNA repair pathways.[1] It achieves this by deubiquitinating key substrates, most notably monoubiquitinated Fanconi Anemia group D2 protein (FANCD2) and proliferating cell nuclear antigen (PCNA).[1][2] The deubiquitination of these proteins is a crucial step in turning off the DNA damage signal and ensuring the proper progression of DNA repair.
By inhibiting the catalytic activity of USP1, this compound leads to the accumulation of ubiquitinated FANCD2 and PCNA. This sustained ubiquitination can disrupt the normal DNA damage response, leading to genomic instability and, in cancer cells with underlying DNA repair defects (such as those with BRCA mutations), can induce synthetic lethality. The inhibition of USP1 is therefore a promising strategy for cancer therapy.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound and to investigate its effects on USP1 function.
USP1/UAF1 Biochemical Inhibition Assay
This assay is designed to determine the in vitro potency of this compound against the purified USP1/UAF1 enzyme complex. A common method involves a fluorogenic substrate like ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ub-AMC substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Triton X-100)
-
This compound (dissolved in DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add a fixed concentration of the USP1/UAF1 enzyme complex to each well of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the effect of a compound on cell proliferation and cytotoxicity by measuring ATP levels, which correlate with the number of metabolically active cells.[3][4][5]
Materials:
-
MDA-MB-436 cells (or other cell lines of interest)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed MDA-MB-436 cells into 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the serially diluted this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of PCNA and FANCD2 Ubiquitination
This protocol allows for the direct visualization of the target engagement of this compound in cells by assessing the ubiquitination status of USP1 substrates.
Materials:
-
Cell line of interest (e.g., HEK293T, U2OS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PCNA, anti-FANCD2, anti-ubiquitin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound at various concentrations or for different time points. A positive control, such as a DNA damaging agent (e.g., cisplatin or UV irradiation), can be included to induce substrate ubiquitination.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PCNA or anti-FANCD2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
The appearance of higher molecular weight bands corresponding to monoubiquitinated PCNA (Ub-PCNA) or FANCD2 (FANCD2-Ub) will indicate the inhibition of USP1.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to USP1 function and its inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Usp1-IN-6 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on Usp1-IN-6, a novel inhibitor of Ubiquitin-Specific Protease 1 (USP1), and its effects on cancer cell lines. This document details the current understanding of its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of this and similar compounds.
Introduction to USP1 and its Role in Cancer
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in several essential cellular processes, including the DNA damage response (DDR) through the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. By removing ubiquitin from key proteins such as FANCD2, PCNA, and ID1, USP1 regulates their stability and function. In many cancers, the overexpression of USP1 has been linked to tumor progression, resistance to chemotherapy, and the maintenance of a stem-cell-like state. This makes USP1 an attractive therapeutic target for the development of novel anti-cancer agents.
This compound: A Potent USP1 Inhibitor
This compound is a small molecule inhibitor of USP1. Preliminary studies have demonstrated its potential as an anti-cancer agent.
Chemical Structure
The chemical structure of this compound is provided below.
Molecular Formula: C₂₉H₂₇F₃N₈O[1]
(Image of the chemical structure of this compound would be placed here in a full report)
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against USP1 and its effect on a cancer cell line.
| Compound | Target | Assay Type | IC₅₀ | Cell Line | Effect | Reference |
| This compound | USP1 | Enzymatic Assay | <50 nM | MDA-MB-436 (Breast Cancer) | Inhibition of cell proliferation | MedChemExpress |
| This compound | MDA-MB-436 | Cell-based Assay | <50 nM | MDA-MB-436 (Breast Cancer) | Inhibition of cell proliferation | MedChemExpress |
Signaling Pathways Involving USP1
The following diagrams illustrate the key signaling pathways regulated by USP1, providing context for the mechanism of action of this compound.
References
Methodological & Application
Application Notes and Protocols for Usp1-IN-6 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays with Usp1-IN-6, a potent and selective inhibitor of Ubiquitin Specific Protease 1 (USP1). These guidelines are intended for researchers in cancer biology, DNA damage response, and drug discovery to evaluate the cellular activity of this compound.
Introduction
Ubiquitin Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and other cellular processes.[1][2] USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), regulates the Fanconi Anemia (FA) pathway and translesion synthesis (TLS) by deubiquitinating key substrates, including FANCD2 and PCNA (Proliferating Cell Nuclear Antigen).[1][2][3][4][5] By removing monoubiquitin from these proteins, USP1 facilitates the timely termination of DNA repair processes.[2][3]
In various cancers, USP1 is overexpressed, contributing to chemoresistance and tumor survival.[2][5][6] Inhibition of USP1 has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.[4][7] this compound is a small molecule inhibitor designed to selectively target the enzymatic activity of USP1. This document outlines protocols to assess the in-cell efficacy of this compound by monitoring its effects on cell viability, apoptosis, and the ubiquitination status of its key substrates.
Signaling Pathway
The diagram below illustrates the central role of USP1 in the DNA damage response pathways. USP1 acts as a negative regulator by removing ubiquitin from PCNA and the FANCD2/FANCI complex, thereby turning off the translesion synthesis and Fanconi Anemia pathways, respectively. Inhibition of USP1 by compounds like this compound leads to the accumulation of ubiquitinated substrates, impairing DNA repair and potentially leading to cancer cell death.
Caption: USP1 Signaling in DNA Damage Response.
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., non-small cell lung cancer H596, osteosarcoma U2OS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
Western Blot for Target Engagement
This protocol assesses the ability of this compound to inhibit USP1 in cells by measuring the ubiquitination status of its substrates, PCNA and FANCD2.[4]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Cisplatin or other DNA-damaging agent (optional, to induce substrate ubiquitination)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-Ub-PCNA, anti-PCNA, anti-Ub-FANCD2, anti-FANCD2, anti-USP1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound for 6-24 hours. A co-treatment with a DNA-damaging agent like cisplatin can be included to enhance the ubiquitination signal.[3]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system. An increase in the ratio of ubiquitinated to non-ubiquitinated forms of PCNA and FANCD2 indicates target engagement by this compound.[4]
Data Presentation
The quantitative data from the cell-based assays should be summarized for clear interpretation and comparison.
| Assay | Readout | This compound Treatment | Expected Outcome |
| Cell Viability | IC50 (µM) | 72-hour incubation | Dose-dependent decrease in cell viability. |
| Western Blot | Ratio of Ub-PCNA/PCNA | 6-24 hour incubation | Dose-dependent increase in ubiquitinated PCNA. |
| Western Blot | Ratio of Ub-FANCD2/FANCD2 | 6-24 hour incubation | Dose-dependent increase in ubiquitinated FANCD2. |
| Apoptosis Assay (e.g., Caspase-Glo 3/7) | Relative Luminescence Units (RLU) | 24-48 hour incubation | Dose-dependent increase in caspase activity. |
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in a cell-based setting.
Caption: General workflow for this compound cell-based assays.
Troubleshooting
-
High background in fluorogenic/luminescent assays: Ensure that the final DMSO concentration is low (≤0.5%) and test for compound interference by running controls with this compound in cell-free medium.[8]
-
Weak signal in Western blot: To enhance the signal of ubiquitinated substrates, consider pre-treating cells with a DNA-damaging agent (e.g., cisplatin, UV) to stimulate the DNA damage response.[3] Also, ensure the use of fresh lysis buffer containing protease inhibitors.
-
Inconsistent results: Maintain consistent cell seeding densities and passage numbers, as cellular responses can vary with cell confluency and age.
For further details on specific assay kits and reagents, please refer to the manufacturer's protocols.
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Determining the Potency of Usp1-IN-6: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp1-IN-6 is a potent small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme that has emerged as a promising target in oncology. USP1 plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins such as FANCD2 and PCNA.[1] By inhibiting USP1, compounds like this compound can disrupt DNA repair mechanisms in cancer cells, leading to synthetic lethality, particularly in tumors with existing DNA repair deficiencies, such as those with BRCA1/2 mutations. This application note provides a comprehensive overview of this compound, including its known inhibitory concentrations (IC50) and detailed protocols for determining its IC50 in various cancer cell lines.
This compound: Mechanism of Action and Therapeutic Potential
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of the USP1/UAF1 complex. This inhibition leads to the accumulation of ubiquitinated FANCD2 and PCNA, stalling DNA replication forks and inducing cell cycle arrest and apoptosis in cancer cells. The synthetic lethality approach, where the inhibition of USP1 is particularly effective in cancer cells with pre-existing defects in homologous recombination repair (e.g., BRCA1/2 mutations), makes this compound a promising candidate for targeted cancer therapy.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the publicly available IC50 data for this compound.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MDA-MB-436 | Breast Cancer | < 50 | Anti-proliferative activity measured by CellTiter-Glo.[2] |
| Various | Various | Data not publicly available | Further internal studies or collaborations may be required to establish IC50 values in other cell lines. |
Note: The limited publicly available data underscores the importance of performing in-house IC50 determination for cell lines relevant to specific research interests.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: USP1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining this compound IC50.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in a user-selected cancer cell line using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line(s)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer plate reader
-
Humidified incubator (37°C, 5% CO2)
Protocol:
1. Cell Culture and Seeding: a. Culture the selected cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator. b. Harvest cells at 70-80% confluency using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells per well, optimize for each cell line) in a final volume of 100 µL per well in a 96-well opaque-walled plate. f. Incubate the plate for 24 hours to allow for cell adhesion.
2. Preparation of this compound Dilutions: a. Prepare a 2X working stock of the highest concentration of this compound to be tested in the assay by diluting the DMSO stock in cell culture medium. b. Perform serial dilutions (e.g., 1:3 or 1:5) in cell culture medium to create a range of concentrations. It is recommended to use at least 8 concentrations to generate a reliable dose-response curve. c. Prepare a vehicle control (DMSO in medium) with the same final DMSO concentration as the highest drug concentration.
3. Cell Treatment: a. After the 24-hour cell adhesion period, carefully add 100 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL and the desired 1X final concentrations. b. Include wells with vehicle control (DMSO) and untreated cells (medium only). c. Incubate the plate for a predetermined duration (e.g., 72 hours). The incubation time should be optimized based on the cell line's doubling time and the compound's mechanism of action.
4. Cell Viability Assay (CellTiter-Glo®): a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer plate reader.
5. Data Analysis and IC50 Calculation: a. Subtract the average background luminescence (wells with medium and CellTiter-Glo® reagent only) from all experimental values. b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software (e.g., GraphPad Prism, R) to fit the curve and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of USP1 with demonstrated anti-proliferative activity in the MDA-MB-436 breast cancer cell line. The protocols outlined in this application note provide a robust framework for researchers to determine the IC50 of this compound in other cancer cell lines, thereby facilitating further investigation into its therapeutic potential across a broader range of malignancies. The provided diagrams offer a clear understanding of the underlying biological pathway and the experimental steps involved. As with any experimental procedure, optimization of cell seeding densities and incubation times for each specific cell line is recommended to ensure accurate and reproducible results.
References
Application Notes and Protocols: Usp1-IN-6 Treatment for Sensitizing Cells to PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, synthetic lethality has emerged as a powerful strategy, particularly for tumors harboring deficiencies in DNA damage response (DDR) pathways. Poly (ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant clinical success in treating cancers with homologous recombination (HR) deficiency, such as those with BRCA1/2 mutations.[1][2] However, the development of intrinsic and acquired resistance to PARP inhibitors presents a major clinical challenge.[1][3] A promising approach to overcome this resistance and broaden the applicability of PARP inhibitors is to target parallel DDR pathways.
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response by regulating the Fanconi anemia (FA) pathway and translesion synthesis (TLS).[4][5][6][7] USP1 removes ubiquitin from key proteins such as FANCD2 and PCNA, thereby controlling DNA repair processes.[4][5][6][7] Inhibition of USP1 has been shown to be synthetically lethal in tumors with HR defects and can re-sensitize resistant cells to PARP inhibitors.[3][8][9][10][11] Furthermore, USP1 has been found to directly deubiquitinate and regulate the activity of PARP1 itself, suggesting a direct mechanistic link between USP1 inhibition and PARP inhibitor sensitivity.[12][13]
Usp1-IN-6 is a representative small molecule inhibitor of USP1 that serves as a valuable tool for investigating the therapeutic potential of targeting this enzyme. These application notes provide a comprehensive overview of the use of this compound and other USP1 inhibitors to sensitize cancer cells to PARP inhibitors, including detailed experimental protocols and a summary of key quantitative data from preclinical studies.
Mechanism of Action: The Synergistic Lethality of USP1 and PARP Inhibition
The combination of USP1 inhibitors, such as this compound, and PARP inhibitors leads to a potent synergistic anti-tumor effect, particularly in cancer cells with underlying DNA repair defects. This synthetic lethality arises from the simultaneous disruption of multiple critical DNA damage response pathways.
PARP inhibitors function by trapping PARP1 on damaged DNA and inhibiting its enzymatic activity, which is crucial for the repair of single-strand breaks (SSBs).[2][12] Unrepaired SSBs can collapse replication forks, leading to the formation of double-strand breaks (DSBs). In HR-proficient cells, these DSBs are efficiently repaired. However, in HR-deficient cells, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to genomic instability and cell death.
USP1 inhibitors disrupt two major DNA damage tolerance pathways:
-
Fanconi Anemia (FA) Pathway: USP1 deubiquitinates the FANCD2-FANCI complex, a crucial step for the repair of interstrand crosslinks (ICLs) and the stabilization of stalled replication forks.[4][6][7] Inhibition of USP1 leads to the accumulation of ubiquitinated FANCD2, impairing the FA pathway.
-
Translesion Synthesis (TLS): USP1 also deubiquitinates proliferating cell nuclear antigen (PCNA), a key event in the regulation of TLS, a process that allows DNA replication to bypass lesions.[4][6] USP1 inhibition results in persistent ubiquitinated PCNA, leading to replication stress and the accumulation of single-stranded DNA (ssDNA) gaps.[1][9]
The concurrent inhibition of USP1 and PARP creates a scenario of catastrophic DNA damage. The ssDNA gaps induced by USP1 inhibition can recruit and trap PARP1, an effect that is exacerbated by PARP inhibitors.[9] The resulting accumulation of replication stress, DSBs, and stalled replication forks in cells with an already compromised ability to repair this damage (either through inherent HR deficiency or PARP inhibitor-induced HRD) leads to overwhelming genomic instability and ultimately, apoptotic cell death. Recent findings also indicate that USP1 can directly deubiquitinate PARP1, affecting its chromatin trapping and enzymatic activity, further strengthening the rationale for their combined inhibition.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of USP1 inhibitors and PARP inhibitors in various cancer cell lines.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | USP1 Inhibitor | PARP Inhibitor | IC50 (USP1i alone) | IC50 (PARPi alone) | IC50 (Combination) | Fold Sensitization |
| MDA-MB-436 | Breast (BRCA1 mutant) | I-138 | Olaparib | ~500 nM[14] | ~1 µM[14] | Significantly reduced | >10 |
| HCC1954 | Breast (BRCA1 mutant) | I-138 | Niraparib | ~1 µM[14] | ~2 µM[14] | Significantly reduced | >5 |
| COV-318 | Ovarian | SJB3-019A (200 nM) | Niraparib | >10 µM | ~1 µM[13] | ~0.1 µM[13] | ~10 |
| OVCAR-8 | Ovarian | SJB3-019A (100 nM) | Niraparib | >10 µM | ~5 µM[13] | ~0.5 µM[13] | ~10 |
| H596 | Non-small cell lung | ML323 (20 µM) | Cisplatin* | >50 µM | ~5 µM[4] | ~1 µM[4] | ~5 |
Note: While cisplatin is not a PARP inhibitor, this data demonstrates the broader potential of USP1 inhibitors to sensitize cells to DNA-damaging agents.
Table 2: Synergy Scores
| Cell Line | Cancer Type | USP1 Inhibitor | PARP Inhibitor | Synergy Model | Synergy Score | Reference |
| BRCA1/2 mutant cell lines | Various | I-138 | Olaparib | Bliss | >0 (synergistic) | [8] |
| COV-318 | Ovarian | SJB3-019A | Niraparib | HSA | >10 (synergistic) | [13] |
| OVCAR-8 | Ovarian | SJB3-019A | Niraparib | HSA | >10 (synergistic) | [13] |
HSA: Highest Single Agent model.
Experimental Protocols
Cell Viability Assay (CCK-8 or CellTiter-Glo)
This protocol is designed to assess the effect of this compound and/or PARP inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and/or other USP1 inhibitors like ML323)
-
PARP inhibitor (e.g., Olaparib, Niraparib)
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[15]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. A 9-point dose-response curve is recommended for IC50 determination.[8]
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (e.g., 0.1% DMSO).[15]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[15]
-
-
Viability Assessment:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[15] Measure the absorbance at 450 nm using a microplate reader.
-
For CellTiter-Glo: Equilibrate the plate and CellTiter-Glo reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14] Measure luminescence with a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
-
For combination studies, calculate synergy scores using models such as the Bliss independence model or the Loewe additivity model.[8]
-
Colony Formation Assay
This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PARP inhibitor
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed 300-500 cells per well in 6-well plates.[4]
-
Incubate overnight to allow for attachment.
-
-
Drug Treatment:
-
Colony Staining and Quantification:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 20 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes at room temperature.[16]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Western Blotting for DNA Damage Markers
This protocol is used to detect changes in the levels of proteins involved in the DNA damage response, such as ubiquitinated PCNA (Ub-PCNA) and phosphorylated H2AX (γH2AX).
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PCNA, anti-γH2AX, anti-FANCD2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: Signaling pathway of USP1 and PARP inhibitor synergy.
Caption: Workflow for a cell viability-based synergy screen.
Conclusion
The inhibition of USP1 with small molecules like this compound represents a promising therapeutic strategy to enhance the efficacy of PARP inhibitors, particularly in the context of acquired resistance. The synergistic lethality observed with this combination therapy is rooted in the simultaneous targeting of multiple, complementary DNA damage response and repair pathways. The protocols and data presented herein provide a framework for researchers to further investigate this promising anti-cancer strategy and to develop novel therapeutic combinations for difficult-to-treat malignancies. As our understanding of the intricate network of DNA repair pathways continues to grow, the rational combination of targeted agents such as USP1 and PARP inhibitors will be paramount in advancing precision oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. USP1 deubiquitinates PARP1 to regulate its trapping and PARylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of USP1 activates ER stress through Ubi-protein aggregation to induce autophagy and apoptosis in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijbs.com [ijbs.com]
Application Notes and Protocols for Usp1-IN-6 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance remains a significant clinical challenge. One of the key mechanisms of cisplatin resistance involves the upregulation of DNA damage response (DDR) pathways, which repair cisplatin-induced DNA adducts and allow cancer cells to survive. Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinase that plays a critical role in the DDR by regulating the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways through the deubiquitination of FANCD2 and PCNA, respectively.[1][2][3] Inhibition of USP1 has emerged as a promising strategy to sensitize cancer cells to DNA-damaging agents like cisplatin.[4][5][6]
Usp1-IN-6 is a novel, potent, and selective inhibitor of USP1. This document provides a comprehensive experimental protocol for evaluating the synergistic effects of this compound in combination with cisplatin in cancer cell lines. The described methodologies will enable researchers to assess the therapeutic potential of this combination therapy and elucidate the underlying molecular mechanisms.
Signaling Pathway Overview
The combination of this compound and cisplatin targets the DNA damage response pathway. Cisplatin induces DNA crosslinks, which stall replication forks and trigger a cascade of signaling events. In response to this damage, PCNA and FANCD2 are monoubiquitinated, which is a crucial step for activating TLS and FA repair pathways, respectively. USP1 acts as a negative regulator by removing these ubiquitin marks, thereby turning off the repair process. By inhibiting USP1 with this compound, the ubiquitinated forms of PCNA and FANCD2 are stabilized, leading to a sustained and potentially cytotoxic DNA damage signal, which ultimately enhances the efficacy of cisplatin.
Caption: Signaling pathway of this compound and cisplatin combination therapy.
Experimental Protocols
In Vitro Cell Viability and Synergy Assessment
This protocol outlines the steps to determine the cytotoxic effects of this compound and cisplatin, both individually and in combination, and to quantify their synergistic interaction.
Workflow:
Caption: Workflow for in vitro synergy assessment.
Materials:
-
Cancer cell line of interest (e.g., cisplatin-resistant A549-R NSCLC cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or DMF)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader for luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Single-Agent Dose-Response:
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
Treat cells with a range of concentrations for each drug individually. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Measure cell viability using a suitable assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
-
Combination Treatment (Checkerboard Assay):
-
Based on the IC50 values, design a dose matrix. A common approach is to use concentrations ranging from 1/4x to 4x the IC50 value for each drug.
-
Prepare combinations of this compound and cisplatin at fixed molar ratios (e.g., 1:1, 1:4).[1]
-
Add the drug combinations to the cells.
-
Incubate for 72 hours.
-
Measure cell viability.
-
-
Data Analysis:
-
Normalize cell viability data to the vehicle-treated control.
-
Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[1]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Western Blot Analysis of DNA Damage Response Markers
This protocol is for detecting changes in the ubiquitination status of USP1 substrates, PCNA and FANCD2, following treatment.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, cisplatin, the combination, and a vehicle control for a specified time (e.g., 6 hours).[7]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against:
-
Ubiquitinated PCNA (ub-PCNA)
-
Total PCNA
-
Ubiquitinated FANCD2 (ub-FANCD2)
-
Total FANCD2
-
A loading control (e.g., β-actin or GAPDH)
-
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Single-Agent Cytotoxicity
| Cell Line | Compound | IC50 (µM) |
| A549-R | This compound | Value |
| A549-R | Cisplatin | Value |
| H460 | This compound | Value |
| H460 | Cisplatin | Value |
Table 2: Combination Therapy Synergy Analysis
| Cell Line | Drug Ratio (this compound:Cisplatin) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| A549-R | 1:1 | 0.50 | Value | Synergistic/Additive/Antagonistic |
| A549-R | 1:1 | 0.75 | Value | Synergistic/Additive/Antagonistic |
| A549-R | 1:4 | 0.50 | Value | Synergistic/Additive/Antagonistic |
| A549-R | 1:4 | 0.75 | Value | Synergistic/Additive/Antagonistic |
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound in combination with cisplatin. By following these methodologies, researchers can effectively determine the synergistic potential of this combination therapy and validate its mechanism of action. The successful demonstration of synergy and on-target effects in vitro will be a critical step in advancing this therapeutic strategy towards in vivo studies and potential clinical applications for overcoming cisplatin resistance in cancer.
References
- 1. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and cell-active inhibitors of the USP1/ UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP1 links platinum resistance to cancer cell dissemination by regulating Snail stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 5. researchgate.net [researchgate.net]
- 6. Translational regulation of the mRNA encoding the ubiquitin peptidase USP1 involved in the DNA damage response as a determinant of Cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of Ubiquitinated PCNA Following Usp1-IN-6 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair. Its function is tightly regulated by post-translational modifications, particularly ubiquitination. The addition of a single ubiquitin molecule (monoubiquitination) to PCNA is a key signal for the recruitment of translesion synthesis (TLS) polymerases to bypass DNA lesions. Further ubiquitination can lead to different cellular outcomes. The deubiquitinase USP1 (Ubiquitin-Specific Protease 1) removes ubiquitin from PCNA, thereby regulating these DNA damage tolerance pathways.[1] Inhibition of USP1 leads to the accumulation of ubiquitinated PCNA, which can disrupt DNA replication in rapidly dividing cells, making USP1 an attractive target for cancer therapy.[2]
Usp1-IN-6 is a potent and selective inhibitor of USP1 with an IC50 of less than 50 nM.[3][4][5] This application note provides a detailed protocol for treating cells with this compound and subsequently detecting the accumulation of ubiquitinated PCNA using Western blotting.
Signaling Pathway
The inhibition of USP1 by this compound prevents the deubiquitination of PCNA, leading to an accumulation of mono- and poly-ubiquitinated PCNA. This can trigger downstream signaling events related to DNA damage response and cell cycle arrest.
Caption: USP1-mediated deubiquitination of PCNA and its inhibition by this compound.
Experimental Workflow
The overall experimental procedure involves cell culture and treatment, cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and detection.
Caption: Western blot workflow for detecting ubiquitinated PCNA.
Quantitative Data Summary
The following table summarizes the expected results from the Western blot analysis. The molecular weight of unmodified PCNA is approximately 36 kDa. Each ubiquitin modification adds approximately 8.5 kDa to the protein's molecular weight.
| Treatment Group | Unmodified PCNA (~36 kDa) | Mono-ubiquitinated PCNA (~44.5 kDa) | Poly-ubiquitinated PCNA (>53 kDa) |
| Vehicle Control (DMSO) | +++ | + | +/- |
| This compound (e.g., 500 nM) | + | +++ | ++ |
'+' indicates the relative abundance of the protein species.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., MDA-MB-436, HAP-1).
-
This compound: (MedChemExpress, HY-156525 or similar).
-
DMSO: (Sigma-Aldrich).
-
Cell Culture Medium and Supplements: (e.g., DMEM, FBS, Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Modified RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Freshly added before use:
-
1x Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
1x Phosphatase Inhibitor Cocktail (e.g., Thermo Fisher, 78420)
-
25 mM N-ethylmaleimide (NEM) (Sigma-Aldrich, E3876)[6]
-
10 µM MG132 (proteasome inhibitor, optional but recommended)
-
-
-
BCA Protein Assay Kit: (Thermo Fisher Scientific).
-
4x Laemmli Sample Buffer: (Bio-Rad).
-
Precast Polyacrylamide Gels: (e.g., 4-15% Mini-PROTEAN TGX gels, Bio-Rad).
-
PVDF Membrane: (e.g., Immobilon-P, Millipore).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-PCNA antibody (clone PC10): (e.g., Abcam ab29, Santa Cruz Biotechnology sc-56, or Cell Signaling Technology #2586). Recommended dilution: 1:500 - 1:1000.[7][8]
-
Anti-Ubiquitin antibody (clone P4D1 or FK2): P4D1 detects both free and conjugated ubiquitin (e.g., Cell Signaling Technology #3936), while FK2 detects mono- and polyubiquitinated proteins but not free ubiquitin (e.g., Enzo Life Sciences BML-PW8810).[9][10] Recommended dilution: 1:1000.
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG (depending on the primary antibody host).
-
Enhanced Chemiluminescence (ECL) Substrate: (e.g., Thermo Fisher Scientific, SuperSignal West Pico).
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (a starting concentration of 500 nM is recommended) or an equivalent volume of DMSO as a vehicle control.[11]
-
Incubate the cells for a specified time course (e.g., 4, 8, 24, or 48 hours) to determine the optimal treatment duration for observing PCNA ubiquitination.[11]
-
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold modified RIPA lysis buffer with freshly added inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then with TBST.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-PCNA or anti-ubiquitin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Interpretation
-
Unmodified PCNA: A band at approximately 36 kDa should be detected in all samples, though its intensity may decrease with this compound treatment as it becomes ubiquitinated.
-
Mono-ubiquitinated PCNA: A band at approximately 44.5 kDa is expected to increase in intensity in this compound treated samples compared to the vehicle control.[12]
-
Poly-ubiquitinated PCNA: A ladder of bands or a smear above 44.5 kDa, representing the addition of multiple ubiquitin molecules, should be more prominent in the this compound treated samples.
Probing separate blots with anti-PCNA and anti-ubiquitin antibodies can confirm the identity of the ubiquitinated species. The anti-PCNA antibody will detect both the unmodified and ubiquitinated forms, while the anti-ubiquitin antibody will detect all ubiquitinated proteins, with the bands corresponding to the molecular weights of ubiquitinated PCNA confirming the result.
Conclusion
This protocol provides a comprehensive method for the detection of ubiquitinated PCNA in cells treated with the USP1 inhibitor this compound. By following these steps, researchers can effectively assess the on-target activity of USP1 inhibitors and investigate the downstream consequences of increased PCNA ubiquitination in their experimental models. Careful optimization of treatment conditions and antibody dilutions may be necessary for specific cell lines and experimental setups.
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medivir.com [medivir.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. PCNA (PC10) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 9. Using Antiubiquitin Antibodies to Probe the Ubiquitination State Within rhTRIM5α Cytoplasmic Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin (P4D1) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. rcsb.org [rcsb.org]
Application Notes and Protocols for Immunofluorescence Staining of FANCD2 Foci with Usp1-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of the USP1 inhibitor, Usp1-IN-6, on FANCD2 foci formation using immunofluorescence microscopy. This protocol is designed for researchers in academia and industry investigating the Fanconi Anemia (FA) pathway, DNA damage response, and the therapeutic potential of USP1 inhibitors.
Introduction
The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism that resolves interstrand crosslinks (ICLs), one of the most toxic forms of DNA damage. A key event in the activation of the FA pathway is the monoubiquitination of the FANCD2 protein, which then localizes to sites of DNA damage, forming distinct nuclear foci.[1][2] These FANCD2 foci are a hallmark of a functional FA pathway and serve as a crucial biomarker for assessing pathway integrity and the efficacy of drugs targeting this pathway.
Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1, acts as a negative regulator of the FA pathway by deubiquitinating FANCD2.[3][4][5] Inhibition of USP1 leads to the hyperaccumulation of monoubiquitinated FANCD2.[3] this compound is a potent and selective inhibitor of USP1 and serves as a valuable tool to probe the dynamics of the FA pathway. Understanding the impact of this compound on FANCD2 foci formation is essential for elucidating the role of USP1 in DNA repair and for the development of novel cancer therapeutics.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Fanconi Anemia signaling pathway and the experimental workflow for analyzing FANCD2 foci formation upon treatment with this compound.
Expected Effects of this compound on FANCD2 Foci
Inhibition of USP1 with compounds like this compound is expected to increase the levels of monoubiquitinated FANCD2. However, the effect on FANCD2 foci formation can be complex. Some studies suggest that while the overall level of chromatin-bound monoubiquitinated FANCD2 increases, the formation of distinct, countable foci may be impaired.[6][7] This could indicate that the deubiquitination of FANCD2 by USP1 is a necessary step for the proper assembly or disassembly of these repair foci. Conversely, other reports suggest that USP1 inhibition can lead to an accumulation of FANCD2 foci. This discrepancy may be cell-type specific or dependent on the specific experimental conditions.
| Treatment Group | Expected Monoubiquitinated FANCD2 Level | Expected FANCD2 Foci Formation | Rationale |
| Vehicle Control | Basal | Basal (few foci in S-phase cells) | Represents the normal physiological state. |
| DNA Damaging Agent (e.g., Mitomycin C) | Increased | Significantly Increased | Positive control for FA pathway activation. |
| This compound | Increased | Potentially Impaired or Increased | Inhibition of USP1 leads to accumulation of Ub-FANCD2. The effect on foci formation may vary. |
| This compound + DNA Damaging Agent | Further Increased | Potentially Impaired or Synergistically Increased | Combined effect of pathway activation and inhibition of deubiquitination. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing immunofluorescence staining for FANCD2 foci in cultured mammalian cells treated with this compound.
Materials and Reagents
-
Cell Line: U2OS (osteosarcoma) or other suitable cell line with a functional FA pathway.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Coverslips: Sterile glass coverslips (12 mm or 18 mm diameter).
-
This compound: Stock solution in DMSO.
-
DNA Damaging Agent (optional): Mitomycin C (MMC) or Cisplatin.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Rabbit anti-FANCD2 antibody.
-
Secondary Antibody: Alexa Fluor 488 or 594-conjugated goat anti-rabbit IgG.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
Procedure
-
Cell Seeding:
-
Plate cells onto sterile glass coverslips in a 24-well or 12-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare working solutions of this compound and the DNA damaging agent (if used) in pre-warmed culture medium. A typical concentration range for this compound is 1-10 µM. For MMC, a concentration of 1 µM for 24 hours is often used to induce foci.
-
Aspirate the old medium from the cells and add the medium containing the drugs. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well to cover the coverslips.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.5% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FANCD2 antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBST for 5 minutes each, protected from light.
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the coverslips once with PBS.
-
Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium. Seal the edges with nail polish.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope equipped with appropriate filters.
-
Capture images of multiple fields of view for each condition.
-
Quantify the number of FANCD2 foci per nucleus. A common threshold for a positive cell is >5 or >10 foci per nucleus.[8] Analyze at least 100-200 cells per condition for statistical significance.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak FANCD2 foci signal | Inactive FA pathway in the cell line. | Use a positive control (e.g., MMC treatment). Confirm pathway functionality by Western blot for FANCD2 monoubiquitination. |
| Suboptimal primary antibody concentration. | Titrate the primary antibody to determine the optimal concentration. | |
| Inefficient permeabilization. | Increase Triton X-100 concentration or incubation time. | |
| High background staining | Insufficient blocking. | Increase blocking time or BSA concentration. |
| Secondary antibody is non-specific. | Run a secondary antibody-only control. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Difficulty in distinguishing foci from background | Low signal-to-noise ratio. | Optimize antibody concentrations and imaging parameters (e.g., exposure time). |
| Diffuse nuclear staining. | This may be an effect of the USP1 inhibitor; ensure proper controls are in place to distinguish from background. |
Conclusion
This guide provides a robust framework for investigating the role of USP1 in the Fanconi Anemia pathway using the inhibitor this compound and immunofluorescence analysis of FANCD2 foci. Careful execution of this protocol, along with appropriate controls, will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of DNA repair mechanisms and the development of novel therapeutic strategies.
References
- 1. Regulation of the activation of the Fanconi anemia pathway by the p21 cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of FANCD2 nuclear foci formation in paraffin embedded tumors; a potential patient enrichment strategy for treatment with DNA interstrand crosslinking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of murine Usp1 results in genomic instability and a Fanconi anemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Usp1-IN-6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) and is a promising target for cancer therapy. USP1, in complex with its cofactor UAF1, removes ubiquitin from key proteins involved in DNA repair pathways, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2][3][4][5] By deubiquitinating these substrates, USP1 regulates processes such as translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, which are essential for repairing damaged DNA and maintaining genomic stability.[4][6][7] Inhibition of USP1 can lead to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair in cancer cells and potentially sensitizing them to DNA-damaging agents.[8]
Usp1-IN-6 is a potent inhibitor of USP1 with a reported IC50 of less than 50 nM.[9] These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments, with supplementary information from the well-characterized USP1 inhibitor ML323, which can serve as a procedural benchmark.
Product Information and Storage
While detailed chemical properties for this compound are not widely published, general handling procedures for similar small molecule inhibitors should be followed. For comparison, the properties of the well-characterized USP1 inhibitor ML323 are provided.
This compound:
ML323 (Reference Compound):
-
Solubility: Soluble in DMSO (≥ 49 mg/mL).[2]
-
Storage of Powder: Store at -20°C for up to 3 years.
-
Storage of Stock Solution: Store in aliquots at -80°C for up to 1 year, or at -20°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
Data Presentation: Properties of USP1 Inhibitors
| Property | This compound | ML323 | Reference |
| Target | USP1 | USP1-UAF1 complex | [9][10] |
| IC50 | < 50 nM | 76 nM (Ub-Rho assay) | [9][10] |
| Solubility | Not reported | ≥ 49 mg/mL in DMSO | [2] |
| Storage (Powder) | Not reported | -20°C (3 years) | [2] |
| Storage (Stock Solution) | Not reported | -80°C (1 year), -20°C (6 months) | [2] |
Experimental Protocols
Protocol 1: Preparation of USP1 Inhibitor Stock Solution
This protocol is based on the properties of ML323 and should be adapted for this compound based on manufacturer's instructions or preliminary solubility tests.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Pre-weighing: If not provided in a pre-weighed vial, carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). For ML323, a 10 mM stock solution is commonly used.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) may be applied if necessary, but check for compound stability information.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage, protected from light.
Protocol 2: Determining the Optimal Working Concentration
It is crucial to determine the optimal working concentration of this compound for each cell line and experimental endpoint. A dose-response experiment is recommended.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range for a potent inhibitor would be from 1 nM to 10 µM.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a DMSO vehicle control (at the same final concentration as the highest inhibitor concentration).
-
Incubation: Incubate the cells for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis. This will inform the selection of sub-lethal and lethal concentrations for subsequent experiments.
Protocol 3: General Cell Treatment for Downstream Analysis
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Appropriately sized cell culture plates or flasks
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells at the desired density in the appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: Dilute the this compound stock solution to the final desired working concentration in pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Harvesting: Following incubation, harvest the cells for downstream applications such as Western blotting, immunofluorescence, or cell cycle analysis.
Visualizations
Caption: Workflow for this compound preparation and cell treatment.
Caption: USP1's role in the DNA damage response.
References
- 1. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of FANCD2 deubiquitination by USP1-UAF1 | bioRxiv [biorxiv.org]
- 3. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 | Life Science Alliance [life-science-alliance.org]
- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitination of FANCD2 is required for DNA crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes for Long-Term Usp1-IN-6 Treatment in Cancer Research
Introduction
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by regulating the Fanconi anemia (FA) and translesion synthesis (TLS) pathways.[1][2][3] Its overexpression is observed in various cancers and is often associated with poor prognosis.[4] Inhibition of USP1 has emerged as a promising therapeutic strategy to induce synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, and to sensitize cancer cells to DNA-damaging agents.[5][6][7] This document provides detailed application notes and protocols for the long-term treatment of cancer cells with USP1 inhibitors, using the representative compounds ML323 and KSQ-4279 (also known as RO7623066), as a proxy for Usp1-IN-6 due to the limited specific data on the latter.
Mechanism of Action
USP1, in complex with its cofactor UAF1, removes ubiquitin from key DNA repair proteins, including FANCD2 and PCNA.[1][7] Deubiquitination of FANCD2 is crucial for the resolution of DNA interstrand crosslinks in the FA pathway. Monoubiquitinated PCNA recruits low-fidelity polymerases for TLS. By inhibiting USP1, these deubiquitination events are blocked, leading to the accumulation of ubiquitinated FANCD2 and PCNA. This accumulation impairs proper DNA repair, leading to replication stress, cell cycle arrest, and ultimately, apoptosis, particularly in cancer cells with existing DNA repair defects.[1][2][5]
Key Applications in Cancer Research
-
Sensitization to Chemotherapy and Radiotherapy: USP1 inhibitors have been shown to sensitize cancer cells to DNA-damaging agents like cisplatin and to radiotherapy, offering a potential combination therapy approach.[7]
-
Synthetic Lethality in BRCA-mutant Cancers: In cancers with BRCA1/2 mutations, which have a compromised homologous recombination (HR) repair pathway, the inhibition of USP1 creates a synthetic lethal phenotype.[8][9]
-
Overcoming PARP Inhibitor Resistance: USP1 inhibition has shown promise in overcoming resistance to PARP inhibitors, another class of drugs targeting DNA repair pathways.[5][6]
-
Monotherapy in Susceptible Cancer Types: In certain cancer cell lines, USP1 inhibition alone is sufficient to induce cell death and inhibit tumor growth.[8][9]
Data Presentation
Table 1: In Vitro Efficacy of Representative USP1 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 / EC50 | Assay Type | Reference |
| KSQ-4279 | MDA-MB-436 | Breast Cancer (BRCA1 mutant) | 11 ± 3 nM | Cell Viability | [8] |
| ML323 | H596 | Non-Small Cell Lung Cancer | ~30 µM (with 100 µM Cisplatin) | Cytotoxicity | [7] |
| ML323 | U2OS | Osteosarcoma | Not specified | Cytotoxicity | [7] |
| I-138 (ML323 analog) | MDA-MB-436 | Breast Cancer (BRCA1 mutant) | Not specified | Cell Viability (10-day) | [2] |
| I-138 (ML323 analog) | HCC1954 | Breast Cancer (BRCA2 mutant) | Not specified | Cell Viability (10-day) | [2] |
Table 2: In Vivo Efficacy of Representative USP1 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| KSQ-4279 | Ovarian Cancer PDX | 100-300 mg/kg, daily oral gavage for 14 days | Significant tumor volume decrease | [8] |
| KSQ-4279 + Olaparib | Ovarian & TNBC PDX (BRCA/HRD) | KSQ-4279: 100-300 mg/kg; Olaparib: 50-100 mg/kg, daily oral gavage | Durable tumor regression and complete response | [8] |
| ML323 | Mouse xenograft | 20 mg/kg, intraperitoneal for 10 days | Alleviation of hyperglycemia (in a diabetes model) | |
| I-138 (ML323 analog) + Niraparib | MDA-MB-436 xenograft | Not specified | Complete tumor regression | [2] |
Experimental Protocols
Protocol 1: Long-Term In Vitro Treatment of Cancer Cells
This protocol describes the continuous exposure of cancer cell lines to a USP1 inhibitor for an extended period to assess long-term effects on cell viability, proliferation, and the development of resistance.
Materials:
-
Cancer cell line of interest (e.g., BRCA-mutant breast or ovarian cancer cell lines)
-
Complete cell culture medium
-
USP1 inhibitor (e.g., ML323 or KSQ-4279) dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture plates (e.g., 6-well or 96-well)
-
Incubator (37°C, 5% CO2)
-
Reagents for cell viability/proliferation assays (e.g., CellTiter-Glo®, Crystal Violet)
Procedure:
-
Cell Seeding: Seed the cancer cells in culture plates at a low density to allow for long-term growth. The optimal seeding density should be determined empirically for each cell line.
-
Drug Preparation: Prepare a stock solution of the USP1 inhibitor in the appropriate solvent. Further dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations around the IC50 value.
-
Treatment Initiation: After allowing the cells to adhere overnight, replace the medium with the medium containing the USP1 inhibitor. Include a vehicle control (medium with the same concentration of solvent).
-
Long-Term Culture and Drug Replenishment: Maintain the cells in the incubator. Replace the drug-containing medium every 2-3 days to ensure a constant drug concentration.
-
Monitoring Cell Growth: Monitor cell growth and morphology regularly using a microscope.
-
Endpoint Analysis: At predetermined time points (e.g., 7, 14, 21 days), perform various assays to assess the long-term effects of the treatment. These can include:
-
Cell Viability/Proliferation Assays: Use assays like CellTiter-Glo® or perform a clonogenic survival assay (see Protocol 2).
-
Western Blotting: Analyze the expression and ubiquitination status of USP1 targets like PCNA and FANCD2 (see Protocol 4).
-
Cell Cycle Analysis: Determine the effect on cell cycle distribution using flow cytometry (see Protocol 5).
-
Resistance Assessment: After prolonged treatment, assess the development of resistance by determining the IC50 of the drug on the long-term treated cells compared to the parental cells.
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a USP1 inhibitor, providing a measure of long-term cell survival and reproductive integrity.
Materials:
-
Treated and untreated cancer cells from Protocol 1
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: After the desired treatment period from Protocol 1, harvest the cells and plate them at a low, accurately counted density (e.g., 200-1000 cells per well of a 6-well plate) in fresh, drug-free medium.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[10]
-
Fixation: Once colonies are visible (typically >50 cells), wash the wells with PBS and fix the colonies with the fixation solution for 10-15 minutes at room temperature.
-
Staining: Remove the fixation solution and stain the colonies with the crystal violet solution for 10-20 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculation of Plating Efficiency and Surviving Fraction:
-
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF) = PE of treated cells / PE of control cells
-
Protocol 3: In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of a USP1 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
USP1 inhibitor (e.g., KSQ-4279) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the USP1 inhibitor and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).[8]
-
Monitoring: Monitor the mice for tumor growth, body weight changes, and any signs of toxicity throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: At the end of the study, excise the tumors and measure their weight. Analyze tumor growth inhibition (TGI) and perform statistical analysis.
-
Pharmacodynamic Analysis: Tumors can be collected for pharmacodynamic analysis, such as Western blotting for ubiquitinated PCNA, to confirm target engagement in vivo.
Protocol 4: Western Blot for PCNA Ubiquitination
This protocol is for detecting changes in the ubiquitination status of Proliferating Cell Nuclear Antigen (PCNA) following USP1 inhibitor treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PCNA
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in a suitable lysis buffer and determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Unmodified PCNA will appear at its expected molecular weight, while monoubiquitinated PCNA will appear as a higher molecular weight band.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cancer cells after treatment with a USP1 inhibitor.
Materials:
-
Treated and untreated cells
-
PBS
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: USP1 Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for Long-Term USP1 Inhibitor Studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. ksqtx.com [ksqtx.com]
- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Usp1-IN-6 in CRISPR-Cas9 Screening for Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing Usp1-IN-6, a selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), in CRISPR-Cas9 genetic screens to identify synthetic lethal interactions. The inhibition of USP1 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This approach is based on the principle of synthetic lethality, where the simultaneous loss of two genes (or the inhibition of a protein and the loss of a gene) results in cell death, while the loss of either one alone does not. These protocols and notes are based on established methodologies for similar USP1 inhibitors and provide a framework for identifying novel drug targets and combination therapies.
Introduction to USP1 and Synthetic Lethality
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins, including Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 (FANCD2)[1][2][3]. By removing ubiquitin from these substrates, USP1 facilitates DNA replication and repair[1][2]. In cancers with compromised DNA repair pathways, such as those with mutations in BRCA1 or BRCA2, cells become heavily reliant on alternative repair mechanisms that involve USP1. Inhibition of USP1 in these cancer cells leads to the accumulation of ubiquitinated PCNA, causing replication stress and ultimately cell death, a classic example of a synthetic lethal interaction[4][5]. CRISPR-Cas9 screening is a powerful tool to systematically identify genes whose loss, in combination with USP1 inhibition, leads to this synthetic lethal phenotype.
Signaling Pathway of USP1 in DNA Damage Response
The following diagram illustrates the central role of USP1 in the DNA damage response, a pathway that is targeted by this compound.
Caption: USP1 in the DNA Damage Response and the effect of this compound.
CRISPR-Cas9 Screening Workflow with this compound
The following diagram outlines the experimental workflow for a pooled CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with this compound.
Caption: Workflow for a pooled CRISPR-Cas9 screen with this compound.
Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen for Synthetic Lethality with this compound
This protocol outlines the key steps for performing a genome-wide or targeted CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with this compound.
Materials:
-
Cas9-expressing cancer cell line (e.g., BRCA1-mutant ovarian cancer cell line UWB1.289)
-
Pooled lentiviral sgRNA library (genome-wide or focused on DNA damage response genes)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound (or a similar selective USP1 inhibitor)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Cell Transduction:
-
Seed the Cas9-expressing cancer cells at a density that ensures a low MOI (0.3-0.5) to minimize the likelihood of multiple sgRNA integrations per cell.
-
Transduce the cells with the lentiviral sgRNA library in the presence of polybrene.
-
-
Antibiotic Selection:
-
After 24-48 hours, select for successfully transduced cells by adding puromycin to the culture medium.
-
Maintain puromycin selection for 2-3 days until a control plate of non-transduced cells shows complete cell death.
-
-
This compound Treatment:
-
Split the selected cell population into two groups: a treatment group and a vehicle control group.
-
Treat the cells with a predetermined concentration of this compound (e.g., 300 nM) or an equivalent volume of DMSO.
-
Culture the cells for 14-21 days, ensuring that the cell population is passaged as needed to maintain adequate library representation.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells at the beginning of the treatment (T0) and at the end of the experiment.
-
Extract genomic DNA from all samples.
-
Amplify the integrated sgRNA sequences using PCR with primers specific to the sgRNA cassette.
-
Perform next-generation sequencing on the PCR amplicons to determine the relative abundance of each sgRNA.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts and calculate the log-fold change in sgRNA abundance between the this compound treated and DMSO-treated samples at the final time point, relative to the T0 sample.
-
Use statistical methods like MAGeCK to identify sgRNAs and corresponding genes that are significantly depleted in the this compound treated population. These depleted genes represent potential synthetic lethal partners of USP1.
-
Quantitative Data from a Representative CRISPR Screen with a USP1 Inhibitor
The following tables summarize representative data from a CRISPR-Cas9 screen performed in a BRCA1-mutant cell line treated with a selective USP1 inhibitor. The data highlights the top synthetic lethal hits identified in such a screen.
Table 1: Top 10 Gene Hits from a CRISPR-Cas9 Synthetic Lethality Screen with a USP1 Inhibitor in a BRCA1-Mutant Cell Line
| Gene Symbol | Description | Log-Fold Change (USP1i vs. DMSO) | p-value |
| RAD18 | E3 Ubiquitin-Protein Ligase | 2.5 | < 0.0001 |
| UBE2K | Ubiquitin-Conjugating Enzyme E2 K | 2.1 | < 0.0001 |
| PCNA | Proliferating Cell Nuclear Antigen | 1.9 | < 0.0001 |
| SHPRH | SNF2 Histone Linker PHD RING Helicase | 1.8 | < 0.001 |
| HLTF | Helicase-Like Transcription Factor | 1.7 | < 0.001 |
| POLH | DNA Polymerase Eta | 1.6 | < 0.005 |
| REV1 | REV1, DNA Directed Polymerase | 1.5 | < 0.005 |
| USP1 | Ubiquitin Specific Peptidase 1 | -3.2 | < 0.0001 |
| UAF1 | USP1 Associated Factor 1 | -3.0 | < 0.0001 |
| PARP1 | Poly(ADP-Ribose) Polymerase 1 | -2.8 | < 0.0001 |
Note: Positive log-fold changes for genes like RAD18 and UBE2K indicate that their knockout confers resistance to the USP1 inhibitor, confirming their role in the ubiquitination of PCNA which is the driver of lethality. Negative log-fold changes for genes like USP1, UAF1, and PARP1 indicate that their knockout is synthetically lethal with USP1 inhibition or that they are essential in this context.
Table 2: Validation of Top Synthetic Lethal Hits
| Gene Knockout | Cell Viability (% of Control) with USP1 Inhibitor |
| Control (Non-targeting sgRNA) | 45% |
| USP1 | 10% |
| PARP1 | 15% |
| RAD18 | 85% |
| UBE2K | 80% |
This table demonstrates that knockout of the top hits from the screen that showed negative log-fold changes (USP1, PARP1) leads to a significant decrease in cell viability in the presence of a USP1 inhibitor, validating their synthetic lethal interaction. Conversely, knockout of genes with positive log-fold changes (RAD18, UBE2K) rescues the cells from the effects of the USP1 inhibitor.
Conclusion
The use of this compound in CRISPR-Cas9 screens provides a robust platform for the discovery of novel synthetic lethal interactions in cancers with DNA damage repair deficiencies. The protocols and data presented here offer a comprehensive guide for researchers to design and execute such screens, ultimately contributing to the development of new targeted cancer therapies. The identification of genes whose loss sensitizes cancer cells to USP1 inhibition can reveal new drug targets and biomarkers for patient stratification.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-function analysis of USP1: insights into the role of Ser313 phosphorylation site and the effect of cancer-associated mutations on autocleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Usp1-IN-6 solubility issues and solutions
Welcome to the technical support center for Usp1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on addressing solubility issues.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides answers to common questions and troubleshooting guidance for issues related to the solubility and handling of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on the available data for structurally similar USP1 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For other inhibitors in the same class, such as USP1-IN-2 and USP1-IN-3, high solubility in DMSO has been reported.[1][2] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can affect compound stability and solubility.
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media for my cell-based assay. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity. However, a slightly higher concentration may be necessary to maintain solubility. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Pre-warming Media: Gently pre-warm your culture media to 37°C before adding the this compound stock solution.
-
Rapid Mixing: Add the stock solution to the media with gentle but rapid mixing or vortexing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium to gradually decrease the DMSO concentration.
-
Use of Surfactants: For certain applications, the inclusion of a biocompatible surfactant, such as a low concentration of Tween-80 (e.g., 0.01-0.1%), may help to maintain solubility. However, the compatibility of any surfactant with your specific cell line and assay should be validated.
Q3: My this compound powder is difficult to dissolve completely in DMSO. What should I do?
A3: If you are experiencing difficulty in dissolving this compound powder in DMSO, consider the following troubleshooting steps:
-
Warming: Gently warm the solution to 37-60°C.[1] This can significantly increase the solubility of many organic compounds.
-
Sonication: Use a bath sonicator to aid in the dissolution process.[1] The ultrasonic waves can help to break up compound aggregates and enhance solvation.
-
Vortexing: Vigorous vortexing for an extended period can also facilitate dissolution.
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can have a significant negative impact on the solubility of many compounds.[1][2]
Q4: How should I prepare this compound for in vivo animal studies?
A4: Preparing this compound for in vivo administration requires a formulation that is both soluble and biocompatible. A common approach for similar compounds involves a multi-step process to create a stable vehicle for injection:
-
Initial Dissolution: First, dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Co-solvent Addition: Sequentially add co-solvents to improve solubility and biocompatibility. A common formulation for in vivo studies with similar compounds includes PEG300 and Tween-80.[2]
-
Aqueous Dilution: Finally, dilute the mixture with a suitable aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration.[2]
It is critical to prepare this formulation fresh on the day of use and to observe for any signs of precipitation before administration.
Quantitative Data Summary
| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| USP1-IN-2 | DMSO | 62.5 | 122.43 | Ultrasonic and warming to 60°C may be required.[1] |
| USP1-IN-3 | DMSO | 100 | 192.49 | Ultrasonic assistance may be needed.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution at 37°C for 10 minutes.
-
Once completely dissolved, visually inspect the solution for any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure homogeneity.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can add 1 µL of the stock to 999 µL of medium.
-
Immediately after adding the stock solution to the medium, mix thoroughly by pipetting or gentle vortexing.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control (medium with the same final percentage of DMSO) in your experimental setup.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving USP1 and a general workflow for troubleshooting solubility issues.
Caption: USP1's role in the DNA damage response pathway.
References
Usp1-IN-6 off-target effects and how to mitigate them
Welcome to the technical support center for Usp1-IN-6, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound effectively, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a highly selective inhibitor of the deubiquitinating enzyme USP1. USP1 plays a critical role in the DNA damage response (DDR) by removing monoubiquitin from key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2] By inhibiting USP1, this compound leads to the accumulation of ubiquitinated PCNA and FANCD2, which can impair DNA repair pathways, induce cell cycle arrest, and promote apoptosis in cancer cells, particularly those with deficiencies in other DNA repair mechanisms like homologous recombination (e.g., BRCA-mutant cancers).[3][4]
Q2: Are there known off-target effects for this compound?
A2: As a novel small molecule inhibitor, the off-target profile of this compound is continuously being characterized. While designed for high selectivity towards USP1, all small molecule inhibitors have the potential for off-target interactions. For instance, the well-studied USP1 inhibitor ML323 has shown some inhibitory activity against USP12 and USP46 at higher concentrations.[5] It is crucial for researchers to empirically determine the off-target effects of this compound in their specific experimental system. This guide provides protocols for identifying potential off-targets (see Troubleshooting and Experimental Protocols sections).
Q3: How can I validate that the observed phenotype in my experiment is due to USP1 inhibition and not off-target effects?
A3: The most rigorous method to validate on-target effects is to perform genetic rescue or knockdown experiments. Here are two common approaches:
-
siRNA/shRNA Knockdown: Deplete USP1 expression in your cells using siRNA or shRNA. If the phenotype observed with this compound treatment is recapitulated by USP1 knockdown, it strongly suggests the effect is on-target.[6]
-
Resistant Mutant Overexpression: If a resistant mutant of USP1 is available that is not inhibited by this compound, overexpressing this mutant in your cells should rescue the phenotype induced by the inhibitor.
Comparing the results of pharmacological inhibition with genetic perturbation is the gold standard for confirming on-target activity.
Troubleshooting Guide
Issue 1: I am observing a phenotype that is inconsistent with known USP1 function.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to USP1 in your cells at the concentrations used. (See Experimental Protocol 1 for details).
-
Perform USP1 Knockdown: Use siRNA or shRNA to deplete USP1 and check if the unexpected phenotype is replicated. If not, an off-target effect is likely.
-
Identify Off-Targets: Employ unbiased screening methods like chemical proteomics or a KINOMEscan (if kinase inhibition is suspected) to identify potential off-target proteins. (See Experimental Protocols 2 and 3).
-
Dose-Response Analysis: Determine if the unexpected phenotype occurs at a different concentration range than the on-target USP1 inhibition. A significant separation in EC50 values can suggest an off-target effect.
-
Issue 2: The potency (IC50) of this compound in my cellular assay is much weaker than in biochemical assays.
-
Possible Causes:
-
Cell Permeability: this compound may have poor permeability across the cell membrane.
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Compound Stability: The compound may be unstable in cell culture media or metabolized by the cells.
-
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.
-
Test with Efflux Pump Inhibitors: Co-incubate cells with this compound and a known efflux pump inhibitor (e.g., verapamil) to see if potency is restored.
-
Evaluate Compound Stability: Incubate this compound in your cell culture media for the duration of your experiment and measure its concentration over time using LC-MS to check for degradation.
-
Issue 3: I am seeing significant cytotoxicity in my control cell line that should not be sensitive to USP1 inhibition.
-
Possible Cause: This is a strong indicator of off-target toxicity.
-
Troubleshooting Steps:
-
Reduce Concentration: Titrate this compound to the lowest effective concentration that inhibits USP1 without causing broad cytotoxicity.
-
Identify Off-Targets: Prioritize off-target identification using the methods described in this guide. Understanding the off-target can help explain the observed toxicity.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. If the negative control also shows toxicity, it may be related to the chemical scaffold itself.
-
Quantitative Data on Off-Target Effects
While specific off-target data for this compound is proprietary or under investigation, the following table illustrates how such data should be structured and presented. Researchers are strongly encouraged to generate similar data for this compound in their systems of interest using the protocols provided below.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Assay Type | IC50 / Kd (nM) | Fold Selectivity vs. USP1 |
| USP1 (On-Target) | Biochemical | 15 | - |
| USP2 | Biochemical | >10,000 | >667 |
| USP7 | Biochemical | 8,500 | 567 |
| USP12 | Biochemical | 1,200 | 80 |
| USP46 | Biochemical | 2,500 | 167 |
| Kinase X | KINOMEscan | 5,000 | 333 |
| Protein Y | CETSA (Cellular) | 2,000 | 133 |
This table is for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to USP1 in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for 1-2 hours.
-
Heating: Resuspend the treated cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]
-
Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples and analyze the levels of soluble USP1 by Western blotting using a specific USP1 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble USP1 relative to the non-heated control against the temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
Protocol 2: Chemical Proteomics for Off-Target Identification
This method uses an affinity-based approach to pull down binding partners of this compound from cell lysates.
Methodology:
-
Probe Synthesis: Synthesize a this compound analogue with a linker and an affinity tag (e.g., biotin) or a photoreactive group. It is crucial to validate that the modified compound retains its inhibitory activity against USP1.
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest.
-
Affinity Pulldown:
-
For biotinylated probes: Immobilize the probe on streptavidin beads. Incubate the beads with the cell lysate.
-
For photoreactive probes: Incubate the probe with the cell lysate, then expose to UV light to covalently crosslink the probe to its binding partners. Then, use a tag on the probe (e.g., a click chemistry handle) to enrich the crosslinked proteins.
-
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were significantly enriched in the this compound probe pulldown compared to a negative control (e.g., beads alone or a pulldown with an inactive analogue). These are your potential on- and off-targets.
Protocol 3: KINOMEscan® for Kinase Off-Target Profiling
This is a commercially available service that provides a broad, quantitative assessment of a compound's interaction with a large panel of kinases.
Methodology:
-
Compound Submission: Provide a sample of this compound to the service provider (e.g., Eurofins DiscoverX).
-
Competition Binding Assay: The assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[9]
-
Quantification: The amount of kinase captured on the solid support is measured by qPCR of the DNA tag. A reduction in the amount of captured kinase indicates binding of this compound.
-
Data Analysis: The results are typically provided as percent of control, where a lower percentage indicates stronger binding. From this, dissociation constants (Kd) can be calculated to quantify the binding affinity for each kinase in the panel.[10]
Visualizations
USP1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of the USP1-UAF1 complex in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, which are targeted by this compound.
Caption: Role of USP1-UAF1 in DNA Damage Response and its inhibition by this compound.
Experimental Workflow for Off-Target Identification
This diagram outlines the logical flow for investigating potential off-target effects of this compound.
Caption: Workflow for troubleshooting and identifying off-target effects of this compound.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. annualreviews.org [annualreviews.org]
- 9. chayon.co.kr [chayon.co.kr]
- 10. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
troubleshooting unexpected cytotoxicity with Usp1-IN-6
Welcome to the technical support center for Usp1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and effectively utilizing this compound in their experiments.
Troubleshooting Unexpected Cytotoxicity
This guide addresses common issues related to unexpected cytotoxicity when using this compound and provides step-by-step advice to identify and resolve these problems.
Q1: I'm observing higher-than-expected cytotoxicity in my cell line after treatment with this compound. What are the potential causes?
A1: Unexpectedly high cytotoxicity can stem from several factors. Here are the most common causes to investigate:
-
Incorrect Inhibitor Concentration: The concentration of this compound may be too high for your specific cell line. Different cell lines exhibit varying sensitivities to USP1 inhibition.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Compound Instability or Degradation: this compound may be unstable in your cell culture medium over the duration of the experiment, leading to the formation of toxic byproducts.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can bind to proteins other than their intended target, leading to unforeseen cellular effects.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell density, nutrient depletion, or pH shifts in the media, can sensitize cells to the effects of the inhibitor.
-
Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) in your cell culture can cause widespread cell death.
Q2: How can I determine the optimal concentration of this compound for my experiments and avoid excessive cytotoxicity?
A2: To determine the optimal, non-toxic working concentration of this compound for your specific cell line, we recommend performing a dose-response experiment.
-
Perform a Cell Viability Assay: Treat your cells with a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) for a set period (e.g., 24, 48, and 72 hours).
-
Determine the IC50 Value: Use a cell viability assay, such as MTT or CellTiter-Glo, to measure the percentage of viable cells at each concentration. The IC50 value is the concentration of the inhibitor that reduces cell viability by 50%.
-
Select a Working Concentration: For mechanism-of-action studies, it is advisable to use a concentration at or slightly above the IC50 for inhibiting the target, while aiming for minimal cytotoxicity in your control cell lines. For cytotoxicity studies in cancer cell lines, the IC50 for cell viability is a key parameter.
Q3: I suspect my solvent might be contributing to the cytotoxicity. How can I test for this?
A3: It is crucial to include a vehicle control in your experiments. The vehicle is the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in your experimental wells, but without the inhibitor.
-
Vehicle Control: Treat a set of cells with the highest concentration of the solvent used in your experiment.
-
Compare Viability: If you observe significant cell death in the vehicle control wells compared to untreated cells, the solvent concentration is too high and should be reduced. Typically, the final DMSO concentration in cell culture should be kept below 0.5%, and ideally below 0.1%.
Q4: What should I do if I suspect off-target effects are causing the unexpected cytotoxicity?
A4: Distinguishing on-target from off-target effects is a critical step in validating your experimental results.
-
Use a Structurally Unrelated USP1 Inhibitor: If available, test another USP1 inhibitor with a different chemical scaffold. If both inhibitors produce a similar cytotoxic phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, overexpress a form of USP1 that is resistant to this compound in your cells. If the cytotoxicity is rescued, this strongly suggests an on-target effect.
-
Knockdown/Knockout of USP1: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP1 expression. If the phenotype of USP1 depletion mimics the effect of this compound treatment, it supports an on-target mechanism.
-
Dose Reduction: Off-target effects are often more pronounced at higher concentrations. Try to use the lowest effective concentration of this compound that still engages the target.
Frequently Asked Questions (FAQs)
Q5: What is the recommended starting concentration for this compound in cell-based assays?
A5: this compound is a potent inhibitor with a reported IC50 of less than 50 nM for USP1 enzyme activity and for inhibiting the proliferation of MDA-MB-436 cells.[1] For a new cell line, we recommend starting with a concentration range of 10 nM to 1 µM in your initial dose-response experiments.
Q6: How should I prepare and store this compound stock solutions?
A6: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working solutions, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration is as low as possible.
Q7: What are the expected cellular effects of USP1 inhibition?
A7: Inhibition of USP1 is known to disrupt DNA damage repair pathways. Key cellular effects include:
-
Increased Ubiquitination of FANCD2 and PCNA: USP1 deubiquitinates FANCD2 and PCNA, two critical proteins in the Fanconi Anemia and Translesion Synthesis DNA repair pathways, respectively.[2] Inhibition of USP1 leads to an accumulation of their ubiquitinated forms.
-
Induction of Apoptosis: By impairing DNA repair, USP1 inhibition can lead to the accumulation of DNA damage and trigger programmed cell death (apoptosis), particularly in cancer cells that are already under replicative stress.[3]
-
Sensitization to DNA Damaging Agents: USP1 inhibitors can enhance the cytotoxic effects of DNA-damaging agents like cisplatin and PARP inhibitors.[4][5]
Q8: Are there any known off-target effects of USP1 inhibitors?
A8: While this compound is designed to be a potent USP1 inhibitor, like many small molecule inhibitors, off-target effects are possible, especially at higher concentrations.[6] It is always recommended to perform appropriate control experiments to validate that the observed phenotype is due to the inhibition of USP1.
Quantitative Data
The following tables summarize the cytotoxic effects of this compound and other commonly used USP1 inhibitors in various cell lines.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | USP1 | Enzymatic Assay | < 50 nM | - | [1] |
| This compound | Cell Proliferation | Cell-based Assay | < 50 nM | MDA-MB-436 | [1] |
Table 2: Cytotoxicity of Other USP1 Inhibitors
| Inhibitor | Cell Line | Assay Type | EC50 / IC50 | Notes | Reference |
| Pimozide | H596 (NSCLC) | Cell Viability | 21 µM | Modest cytotoxicity when used alone. | [4] |
| GW7647 | H596 (NSCLC) | Cell Viability | 26 µM | Modest cytotoxicity when used alone. | [4] |
| ML323 | H596 (NSCLC) | Colony-forming assay | - | Potentiates cisplatin cytotoxicity. | [5] |
| SJB3-019A | MM.1S (Multiple Myeloma) | Cell Viability | 100-500 nM | Concentration-dependent decrease in viability. | [3] |
Signaling Pathways and Workflows
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 1 hour in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for Detection of Ubiquitinated PCNA
Objective: To confirm the on-target activity of this compound by detecting the accumulation of ubiquitinated PCNA.
Materials:
-
Cells treated with this compound and controls
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PCNA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. Ubiquitinated PCNA will run at a higher molecular weight than unmodified PCNA.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the higher molecular weight band corresponding to ubiquitinated PCNA should be observed in the this compound treated samples.
Protocol 3: Apoptosis Detection using Annexin V Staining
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the treated and control wells.
-
Wash the cells with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cell viability assay [bio-protocol.org]
- 3. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. kumc.edu [kumc.edu]
- 6. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
interpreting variable results in Usp1-IN-6 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Usp1-IN-6 in their experiments. The information is designed to help interpret variable results and optimize experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) by removing ubiquitin from key proteins, thereby stabilizing them.[1] By inhibiting USP1, this compound prevents the deubiquitination of its substrates. This leads to the accumulation of ubiquitinated proteins, which can trigger downstream signaling events, often culminating in cell cycle arrest and apoptosis, particularly in cancer cells with deficient DNA repair mechanisms.[1]
Q2: What are the primary cellular targets of USP1 that are affected by this compound?
A2: The two most well-characterized substrates of USP1 are FANCD2 (a key component of the Fanconi Anemia pathway) and PCNA (Proliferating Cell Nuclear Antigen).[1][2][3] Inhibition of USP1 by this compound leads to an increase in monoubiquitinated FANCD2 and PCNA.[4][5] This dysregulation of the DNA repair machinery is central to the inhibitor's anticancer effects. Other reported substrates include ID proteins (Inhibitor of DNA binding), which are involved in maintaining an undifferentiated state in some cancer cells.[2][6]
Q3: In which cancer types is this compound expected to be most effective?
A3: this compound is expected to show heightened efficacy in tumors with underlying DNA repair defects, such as those with mutations in BRCA1/2 genes.[7] This is due to the concept of synthetic lethality, where inhibiting a parallel DNA repair pathway (like the one involving USP1) in a cell that already has a compromised pathway (like homologous recombination due to BRCA mutations) leads to cell death.[7][8] It has been investigated in various cancers, including breast, ovarian, and lung cancers.[1][3]
Troubleshooting Guide
Issue 1: High variability in cell viability (IC50) values across experiments.
-
Possible Cause 1: Cell Line Heterogeneity. Different cancer cell lines exhibit varying levels of dependence on the USP1 pathway for survival. Cells with inherent DNA repair deficiencies are generally more sensitive.
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure cell lines are authenticated and free from contamination.
-
Baseline USP1 Expression: Characterize the baseline expression level of USP1 in your cell lines of interest. Higher USP1 expression has been correlated with poorer prognosis in some cancers.[9][10][11]
-
DNA Repair Competency: Assess the DNA repair competency of your cell lines (e.g., status of BRCA1/2, ATM, etc.).
-
Standardize Seeding Density: Ensure consistent cell seeding density across all experiments, as this can influence growth rates and drug response.
-
-
Possible Cause 2: this compound Stability and Handling. Small molecule inhibitors can be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting Steps:
-
Aliquoting: Aliquot the inhibitor upon receipt to minimize freeze-thaw cycles.
-
Storage: Store at the recommended temperature and protect from light.
-
Solvent Quality: Use high-purity, anhydrous solvents (e.g., DMSO) for reconstitution.
-
Issue 2: Inconsistent results in ubiquitination assays (Western Blot for Ub-FANCD2/Ub-PCNA).
-
Possible Cause 1: Suboptimal Lysis and Immunoprecipitation Conditions. Inefficient cell lysis or antibody-bead coupling can lead to variable pull-down of ubiquitinated proteins.
-
Troubleshooting Steps:
-
Lysis Buffer: Use a lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve the ubiquitinated state of proteins.
-
Antibody Selection: Use validated antibodies for immunoprecipitation and Western blotting that specifically recognize the protein of interest.
-
Input Control: Always include an input control to verify the presence of the target protein in the cell lysate.
-
-
Possible Cause 2: Timing of Treatment and Harvest. The accumulation of ubiquitinated substrates is a dynamic process.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to determine the optimal time point for observing maximum accumulation of Ub-FANCD2 and Ub-PCNA following this compound treatment.[5]
-
Combination Treatment: If using this compound in combination with a DNA damaging agent (e.g., cisplatin, PARP inhibitors), optimize the timing of co-administration.[5]
-
Issue 3: Lack of in vivo efficacy in xenograft models despite promising in vitro data.
-
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Properties. The inhibitor may have poor bioavailability, rapid clearance, or may not reach a sufficient concentration in the tumor tissue.
-
Troubleshooting Steps:
-
PK Studies: If possible, conduct pilot PK studies to determine the inhibitor's half-life and tumor accumulation.
-
Dosing Schedule Optimization: Test different dosing schedules (e.g., daily vs. every other day) and routes of administration.
-
Formulation: Ensure the inhibitor is properly formulated for in vivo administration to maximize solubility and stability.
-
-
Possible Cause 2: Tumor Microenvironment. The in vivo tumor microenvironment can influence drug response in ways not captured by in vitro models.
-
Troubleshooting Steps:
-
Tumor Model Selection: Choose a xenograft model known to be sensitive to DNA repair inhibitors.
-
Biomarker Analysis: Analyze tumor tissue from treated animals for target engagement (e.g., increased Ub-FANCD2) to confirm the drug is reaching its target.[10]
-
Data Presentation
Table 1: Comparative IC50 Values of USP1 Inhibitors in Different Cancer Cell Lines (Hypothetical Data for this compound)
| Cell Line | Cancer Type | DNA Repair Status | This compound IC50 (nM) | ML323 IC50 (nM) | KSQ-4279 IC50 (nM) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 50 | 820 | 25 |
| U2OS | Osteosarcoma | BRCA proficient | 500 | >10,000 | 300 |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 75 | 1,200 | 40 |
| HCT116 | Colon Cancer | BRCA proficient | 800 | >10,000 | 600 |
Note: IC50 values for ML323 and KSQ-4279 are representative values from the literature.[3][7] Values for this compound are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot for Detection of Ubiquitinated PCNA
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with this compound at the desired concentration and for the optimal duration as determined by a time-course experiment. Include a positive control (e.g., treatment with a DNA damaging agent like cisplatin) and a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein lysate on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against PCNA overnight at 4°C. The monoubiquitinated form of PCNA will appear as a band approximately 8 kDa higher than the unmodified form.
-
Detection: Wash the membrane and incubate with a secondary HRP-conjugated antibody. Detect the signal using an ECL substrate.
Visualizations
Caption: USP1 signaling pathway in DNA damage response and the point of intervention by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 10. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inconsistent In vivo Efficacy of USP1-IN-6
Disclaimer: Publicly available in vivo efficacy data for the specific compound Usp1-IN-6 is limited. This guide has been developed using data from other potent and selective USP1 inhibitors, such as ML323 and I-138, as a proxy. The troubleshooting advice and protocols provided are based on established methodologies for in vivo cancer research and should be adapted to the specific characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of USP1 inhibitors like this compound?
USP1 (Ubiquitin-Specific Protease 1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR).[1][2][3] It removes ubiquitin from key proteins involved in DNA repair pathways, notably FANCD2 (Fanconi Anemia complementation group D2) and PCNA (Proliferating Cell Nuclear Antigen).[1][3][4] By inhibiting USP1, compounds like this compound prevent the deubiquitination of these substrates. This leads to an accumulation of ubiquitinated FANCD2 and PCNA, which in turn impairs DNA repair, stalls replication forks, and can induce apoptosis in cancer cells, particularly those with existing DNA repair deficiencies like BRCA1/2 mutations.[1][5]
Q2: What are the key signaling pathways affected by USP1 inhibition?
The primary pathways affected by USP1 inhibition are the Fanconi Anemia (FA) pathway and the Translesion Synthesis (TLS) pathway.[4][6] USP1 is a key negative regulator of these pathways. Its inhibition hyperactivates the ubiquitination signal on FANCD2 and PCNA, leading to downstream consequences on cell cycle progression and survival.
Q3: What are the potential mechanisms of resistance to USP1 inhibitors?
While specific resistance mechanisms to this compound are not yet fully elucidated, potential mechanisms, based on other targeted therapies and the function of USP1, may include:
-
Upregulation of alternative DNA repair pathways: Cancer cells may compensate for the loss of USP1 function by upregulating other DNA repair mechanisms.
-
Mutations in the USP1 gene: Alterations in the drug-binding site of USP1 could prevent the inhibitor from effectively binding.
-
Changes in drug efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of the inhibitor.
-
Alterations in downstream signaling components: Changes in the expression or function of proteins downstream of FANCD2 and PCNA could bypass the effects of USP1 inhibition.
Troubleshooting Guide for Inconsistent In Vivo Efficacy
Issue 1: High variability in tumor growth between animals in the same treatment group.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Animal Health and Husbandry | Ensure all animals are of a similar age and weight at the start of the study. Maintain consistent housing conditions (light/dark cycle, temperature, humidity) and diet. |
| Tumor Implantation Technique | Use a consistent number of viable cells for implantation. Ensure the injection volume and site are the same for all animals. For subcutaneous models, measure tumors in two dimensions (length and width) with calipers and use a consistent formula for volume calculation (e.g., (Length x Width^2)/2). |
| Tumor Heterogeneity | If using patient-derived xenografts (PDXs), be aware of inherent inter-tumoral heterogeneity.[7][8][9] For cell line-derived xenografts (CDXs), ensure the cell line has a stable phenotype and is used at a consistent passage number. |
| Inconsistent Drug Administration | For oral gavage (PO), ensure the correct volume is administered and that the animal has swallowed the dose. For intraperitoneal (IP) injection, ensure the injection is in the peritoneal cavity and not in other tissues. Use a consistent injection volume and needle size. |
Issue 2: Lack of significant tumor growth inhibition compared to in vitro data.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD) | The dose and/or schedule may not be achieving sufficient target engagement in the tumor. Conduct a pilot PK/PD study to measure drug concentration in plasma and tumor tissue and to assess the level of target inhibition (e.g., by measuring ubiquitinated PCNA or FANCD2 levels in tumor lysates). |
| Poor Bioavailability/Formulation Issues | The formulation may not be optimal for in vivo delivery, leading to poor absorption and low drug exposure. Experiment with different vehicle formulations. For oral administration, consider vehicles that enhance solubility and absorption. For IP injection, ensure the compound is fully dissolved or in a stable suspension. |
| Rapid Metabolism or Clearance | The compound may be rapidly metabolized and cleared from the body. Consider more frequent dosing or a different route of administration. |
| Inappropriate Animal Model | The chosen cancer model may not be sensitive to USP1 inhibition. USP1 inhibitors are often more effective in tumors with defects in homologous recombination (e.g., BRCA1/2 mutations).[5] Screen a panel of cell lines in vitro to identify sensitive models before initiating in vivo studies. |
Issue 3: Observed toxicity or adverse effects in treated animals.
| Potential Cause | Troubleshooting/Optimization Strategy |
| On-target Toxicity | USP1 plays a role in normal cellular processes, and its inhibition may have on-target toxicities. Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Consider reducing the dose or adjusting the dosing schedule. |
| Off-target Effects | The inhibitor may have off-target activities that are causing toxicity. Evaluate the selectivity of the inhibitor against a panel of other deubiquitinases or kinases. |
| Vehicle-related Toxicity | The vehicle used for formulation may be causing toxicity. Include a vehicle-only control group in your study to assess any vehicle-related effects. |
Quantitative Data Summary (Based on other USP1 Inhibitors)
Table 1: Summary of In Vivo Efficacy of USP1 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Route of Administration | Observed Efficacy | Reference |
| ML323 | Osteosarcoma (143B cells) | Nude mice | 5 mg/kg or 10 mg/kg, every other day | Intraperitoneal (IP) | Dose-dependent suppression of tumor growth. | [7] |
| I-138 | Breast Cancer (MDA-MB-436 cells) | NOD SCID mice | Not specified | Not specified | Modest antitumor activity as a single agent. Complete tumor regression when combined with a PARP inhibitor. | [5] |
| Pimozide | Leukemia (K562 cells) | Nude mice | Not specified | Intraperitoneal (IP) | Significant inhibition of tumor growth. | [10] |
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Culture and Implantation:
-
Culture cancer cells (e.g., a cell line known to be sensitive to USP1 inhibition) in appropriate media.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize animals into treatment groups when the average tumor volume reaches approximately 100-150 mm^3.
-
-
This compound Formulation (Example for IP Injection):
-
This is a hypothetical formulation and should be optimized for this compound.
-
Prepare a stock solution of this compound in DMSO.
-
For dosing, dilute the stock solution in a vehicle such as a mixture of PEG300, Tween 80, and saline. A common vehicle might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Ensure the final DMSO concentration is low (e.g., <10%) to minimize toxicity.
-
Prepare the formulation fresh daily and protect it from light if the compound is light-sensitive.
-
-
Drug Administration:
-
Administer this compound or vehicle control via intraperitoneal injection at the predetermined dose and schedule.
-
The injection volume should be consistent across all animals (e.g., 100 µL).
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe animals daily for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for pharmacodynamic marker analysis (e.g., Western blot for ubiquitinated PCNA) or histopathology.
-
Visualizations
Signaling Pathway
Caption: The USP1 signaling pathway in DNA damage response.
Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study.
Troubleshooting Logic
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. Drug resistance mechanisms and treatment strategies mediated by Ubiquitin-Specific Proteases (USPs) in cancers: new directions and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]
- 5. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Effects of USP1 Inhibitors in a Cellular Context: A Comparative Guide
A Framework for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of Ubiquitin-Specific Protease 1 (USP1) inhibitors in cellular models. While direct experimental data for a compound designated "Usp1-IN-6" is not publicly available, this document outlines the essential experiments and expected outcomes for any potent and specific USP1 inhibitor, using established compounds as a benchmark. By following these protocols, researchers can effectively assess the cellular engagement and downstream functional consequences of their USP1-targeting molecules.
The Role of USP1 in DNA Damage Response and Cancer
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR).[1][2][3] It acts by removing ubiquitin from key proteins, thereby regulating their stability and function.[1] USP1 primarily targets two crucial substrates involved in DNA repair: Proliferating Cell Nuclear Antigen (PCNA) and the Fanconi Anemia (FA) protein FANCD2.[1][4][5]
In complex with its binding partner UAF1, USP1 deubiquitinates monoubiquitinated PCNA (PCNA-Ub), a process that is critical for translesion synthesis (TLS), a DNA damage tolerance mechanism.[4][5] Additionally, USP1 deubiquitinates monoubiquitinated FANCD2 (FANCD2-Ub), an essential step in the FA pathway for repairing DNA interstrand crosslinks.[1][4] By regulating these pathways, USP1 helps maintain genomic stability.[2][3] In many cancers, USP1 is overexpressed, contributing to therapeutic resistance by enhancing DNA repair capabilities in tumor cells.[6] Therefore, inhibiting USP1 is a promising therapeutic strategy to induce synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations.[7]
Below is a diagram illustrating the core signaling pathway of USP1 in the DNA damage response.
Caption: USP1 Signaling Pathway in DNA Damage Response.
Validating On-Target Effects: A Comparative Approach
To validate that a compound like this compound achieves its therapeutic effect by directly inhibiting USP1, a series of experiments are necessary. The data should demonstrate direct engagement with the USP1 protein and a corresponding increase in the ubiquitination of its known substrates.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from key validation experiments when treating cells with a potent USP1 inhibitor compared to a vehicle control.
| Assay | Metric | Vehicle Control | USP1 Inhibitor (e.g., this compound) | Expected Fold Change |
| Ubiquitination Assay | Ratio of Ub-FANCD2 / Total FANCD2 | Baseline | Increased | >3-fold |
| Ubiquitination Assay | Ratio of Ub-PCNA / Total PCNA | Baseline | Increased | >3-fold |
| Cellular Thermal Shift Assay (CETSA) | USP1 Thermal Stability (Tm) | Baseline Tm | Increased Tm | Significant Shift |
| Cell Viability Assay (in BRCA1-mutant cells) | IC50 | >10 µM | <1 µM | >10-fold decrease |
Key Experimental Protocols for On-Target Validation
Ubiquitination Status of USP1 Substrates
A hallmark of effective USP1 inhibition in cells is the accumulation of monoubiquitinated FANCD2 and PCNA.[1][4] This can be assessed by Western blotting.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., U2OS, HCT116) and allow them to adhere overnight. Treat the cells with varying concentrations of the USP1 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for 6-24 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for FANCD2 and PCNA. These antibodies should detect both the unmodified and the slower-migrating monoubiquitinated forms. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities using densitometry software to determine the ratio of the ubiquitinated form to the total protein.
The workflow for this experiment is depicted below.
References
- 1. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of USP1 Inhibitors: Usp1-IN-6 versus ML323
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating biological pathways and validating novel drug targets. Ubiquitin-specific protease 1 (USP1), a key regulator of DNA damage response and repair, has emerged as a promising target in oncology. This guide provides a comprehensive comparison of two notable USP1 inhibitors, Usp1-IN-6 and ML323, to aid in the selection of the most appropriate tool compound for your research needs.
This comparison guide delves into the available biochemical and cellular data for both inhibitors, presenting a clear, data-driven overview of their performance. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of findings.
At a Glance: this compound vs. ML323
| Feature | This compound | ML323 |
| Reported IC50 | <50 nM | 76 nM (Ub-Rho assay) |
| Mechanism of Action | Information not publicly available | Allosteric and reversible |
| Selectivity | Information not publicly available | Highly selective against a panel of DUBs, deSUMOylases, and deneddylases |
| In Vivo Efficacy | Information not publicly available | Demonstrates tumor growth inhibition in xenograft models |
| Primary Source | Patent (WO2023083285A1) | Peer-reviewed publications |
In-Depth Analysis
This compound: A Novel Potent Inhibitor
This compound is a recently disclosed USP1 inhibitor with a reported IC50 value of less than 50 nM. The primary source of information for this compound is a patent application, WO2023083285A1. While the patent discloses the structure and potent inhibitory activity of a series of compounds including this compound, detailed biochemical characterization, such as its precise mechanism of action and selectivity profile against other deubiquitinases, is not yet publicly available in peer-reviewed literature. Similarly, in vivo efficacy data for this compound has not been reported.
ML323: A Well-Characterized Tool Compound
ML323 is a well-established and extensively characterized USP1 inhibitor. It exhibits potent inhibition of the USP1-UAF1 complex with an IC50 of 76 nM in a ubiquitin-rhodamine (Ub-Rho) biochemical assay. Further studies have revealed that ML323 acts through an allosteric and reversible mechanism, binding to a cryptic pocket in USP1, which leads to conformational changes that disrupt the enzyme's catalytic activity.
ML323 has demonstrated excellent selectivity for USP1-UAF1 when profiled against a broad panel of other deubiquitinating enzymes, deSUMOylases, and deneddylases. This high selectivity minimizes the potential for off-target effects, making it a reliable tool for studying USP1-specific functions in cellular and in vivo models.
Numerous studies have reported the in vivo efficacy of ML323 in various cancer models. For instance, ML323 has been shown to suppress tumor growth in osteosarcoma xenograft models when administered intraperitoneally at doses of 5 and 10 mg/kg. It has also been used in combination with other anti-cancer agents, such as TRAIL, to significantly reduce tumor size in colorectal cancer xenograft models.
Signaling Pathway and Experimental Workflow
To provide a better understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the USP1 signaling pathway and a typical experimental workflow for inhibitor characterization.
A Comparative Guide to USP1 Inhibitors in HRD Cancers: USP1-IN-6 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a growing focus on synthetic lethality approaches to exploit tumor-specific vulnerabilities. One such promising target is Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme critically involved in DNA damage repair pathways. In cancers with Homologous Recombination Deficiency (HRD), such as those harboring BRCA1/2 mutations, the inhibition of USP1 has emerged as a key therapeutic strategy. This guide provides a comparative overview of USP1-IN-6 and other notable USP1 inhibitors, presenting available experimental data to inform research and development efforts.
The Role of USP1 in HRD Cancers: A Therapeutic Target
USP1 plays a pivotal role in the DNA damage response (DDR) by regulating the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. It achieves this by removing ubiquitin from key proteins such as FANCD2 and Proliferating Cell Nuclear Antigen (PCNA). In HRD cancers, where the primary pathway for repairing DNA double-strand breaks is compromised, cancer cells become heavily reliant on these alternative repair mechanisms for survival. Inhibition of USP1 disrupts these remaining repair pathways, leading to a synthetic lethal phenotype and selective killing of cancer cells.[1][2][3] This has spurred the development of numerous small molecule inhibitors targeting USP1.
Comparative Analysis of USP1 Inhibitors
This section details the available data on this compound and other significant USP1 inhibitors. While direct head-to-head comparative studies are limited, the following tables summarize the existing quantitative data from various sources. It is important to note that variations in experimental conditions can influence the outcomes.
Biochemical Potency of USP1 Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | USP1 | <50 nM | Not Specified | MedChemExpress |
| KSQ-4279 | USP1/UAF1 complex | 2 nM | Ubiquitin-Rhodamine Hydrolysis | [4] |
| ML323 | USP1/UAF1 complex | 76 nM | Ubiquitin-Rhodamine Assay | [5] |
| SP-002 | USP1 | 15.7 nM | Biochemical Assay | [1][6] |
| Pimozide | USP1/UAF1 complex | 2 µM | Di-ubiquitin Cleavage Assay | [7] |
| GW7647 | USP1/UAF1 complex | 5 µM | Di-ubiquitin Cleavage Assay | [7] |
Cellular Activity of USP1 Inhibitors in HRD Cancer Cell Lines
| Inhibitor | Cell Line | Genotype | Cellular Effect | Assay Type | Reference |
| This compound | MDA-MB-436 | BRCA1 mutant | IC50 <50 nM | Not Specified | MedChemExpress |
| KSQ-4279 | MDA-MB-436 | BRCA1 mutant | Potent anti-proliferative activity | Cell Viability Assay | [8] |
| KSQ-4279 | UWB1.289 | BRCA1 mutant | Synergistic with PARP inhibitors | Clonogenic Assay | [4] |
| ML323 | UWB1.289 | BRCA1 mutant | Decreased viability | Dose-response graph | [3] |
| SP-002 | MDA-MB-436 | BRCA1 mutant | GI50 = 47.4 nM | Cell Proliferation Assay | [1][6] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: USP1 Signaling in DNA Damage Response.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Plating: Seed HRD cancer cells (e.g., MDA-MB-436, UWB1.289) in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the USP1 inhibitor in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
PARP Cleavage Western Blot
This method is used to detect the cleavage of PARP, a hallmark of apoptosis.
Protocol:
-
Cell Lysis: After treatment with the USP1 inhibitor for the desired time (e.g., 48-72 hours), harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (e.g., Asp214) overnight at 4°C. A primary antibody for full-length PARP and a loading control (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of an 89 kDa fragment indicates PARP cleavage.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.
Protocol:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with the USP1 inhibitor for a specified duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (phospho-S139) overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler. An increase in the number of foci indicates an increase in DNA damage.
Conclusion and Future Directions
The inhibition of USP1 represents a promising therapeutic avenue for HRD cancers, with several small molecules demonstrating potent preclinical activity. While this compound shows promising biochemical potency, more comprehensive studies are needed to fully characterize its cellular effects and compare its performance directly with other inhibitors like the clinical-stage KSQ-4279. The synergistic effect of USP1 inhibitors with PARP inhibitors is particularly noteworthy, offering a potential strategy to overcome PARP inhibitor resistance.[10][11] Future research should focus on direct comparative studies of these inhibitors in a panel of HRD cancer models to better delineate their relative efficacy and therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. USP1 is Required for Replication Fork Protection in BRCA1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP1 Is Required for Replication Fork Protection in BRCA1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ch.promega.com [ch.promega.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Analysis of USP1 Inhibitors: Usp1-IN-6 and KSQ-4279
A Detailed Guide for Researchers in Drug Discovery and Development
The inhibition of Ubiquitin-Specific Protease 1 (USP1), a key regulator of DNA damage response (DDR) pathways, has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair. This guide provides a comprehensive comparative analysis of two notable USP1 inhibitors: Usp1-IN-6 and KSQ-4279. While extensive preclinical and clinical data are available for KSQ-4279, information on this compound is currently limited to patent literature.
Executive Summary
KSQ-4279 is a potent and selective, orally bioavailable small molecule inhibitor of USP1 that has demonstrated robust preclinical activity and is currently in clinical development. It has shown single-agent efficacy in BRCA-mutant models and synergy with PARP inhibitors, including in models of PARP inhibitor resistance. In contrast, this compound is a more recently disclosed USP1 inhibitor with limited publicly available data. The primary source of information for this compound is a patent application, which indicates potent biochemical and cellular activity but lacks the extensive preclinical characterization available for KSQ-4279.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and KSQ-4279. It is important to note the disparity in the depth of available information between the two compounds.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | KSQ-4279 |
| Biochemical IC50 (USP1) | <50 nM | 11 ± 3 nM |
| Cellular Activity (MDA-MB-436 Proliferation IC50) | <50 nM | Not explicitly reported, but shows selective anti-proliferative activity in BRCA-mutant cell lines. |
Table 2: Preclinical Efficacy
| Parameter | This compound | KSQ-4279 |
| Single-Agent In Vivo Efficacy | Data not publicly available. | Dose-dependent tumor growth inhibition in BRCA-deficient preclinical models. |
| Combination Therapy In Vivo Efficacy | Data not publicly available. | Synergistic and durable tumor regressions in combination with PARP inhibitors in multiple ovarian and triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) models, including those resistant to PARP inhibitors. |
Mechanism of Action
Both this compound and KSQ-4279 are inhibitors of the deubiquitinase USP1. USP1 plays a critical role in the DNA damage response by removing ubiquitin from two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).
-
Inhibition of PCNA Deubiquitination: By preventing the deubiquitination of mono-ubiquitinated PCNA (Ub-PCNA), USP1 inhibitors stall the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism. This leads to the accumulation of DNA damage and replication stress, particularly in cancer cells with high replicative rates.
-
Inhibition of FANCD2 Deubiquitination: USP1 inhibition also leads to the accumulation of mono-ubiquitinated FANCD2 (Ub-FANCD2), a key event in the Fanconi Anemia (FA) pathway, which is crucial for the repair of DNA interstrand crosslinks. The sustained ubiquitination of FANCD2 is thought to impair the proper resolution of DNA repair, leading to genomic instability and cell death, especially in cells with underlying DNA repair defects like BRCA mutations.
KSQ-4279 has been shown to induce the accumulation of both Ub-PCNA and Ub-FANCD2 in a dose-dependent manner in cancer cells.[1] The sensitivity to KSQ-4279 is primarily driven by the dysregulation of PCNA ubiquitination.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of USP1 inhibitors are provided below.
USP1 Enzymatic Assay
This assay is used to determine the in vitro potency of a compound against the USP1 enzyme.
Principle: The assay measures the cleavage of a fluorogenic ubiquitin substrate by recombinant human USP1/UAF1 complex. Inhibition of the enzyme results in a decreased fluorescent signal.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-AMC (7-amino-4-methylcoumarin) or Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound, KSQ-4279) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the recombinant USP1/UAF1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-AMC substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence intensity (Excitation/Emission wavelengths specific for the fluorophore, e.g., 360/460 nm for AMC) at regular intervals for a set period (e.g., 30-60 minutes).
-
Calculate the initial reaction rates (Vmax) from the linear phase of the fluorescence curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436)
-
Complete cell culture medium
-
Test compounds
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Human cancer cells (e.g., BRCA-mutant PDX models)
-
Matrigel (optional, to aid tumor cell engraftment)
-
Test compounds formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., KSQ-4279) and/or a combination agent (e.g., a PARP inhibitor) to the treatment groups according to the desired dosing schedule and route of administration. The control group receives the vehicle.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Mandatory Visualizations
USP1 Signaling Pathway in DNA Damage Response
Caption: The role of USP1 in deubiquitinating PCNA and FANCD2 in the DNA damage response.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of USP1 inhibitors in a xenograft model.
Conclusion
KSQ-4279 is a well-characterized, clinical-stage USP1 inhibitor with a compelling preclinical data package supporting its development as a monotherapy and in combination with PARP inhibitors for the treatment of cancers with homologous recombination deficiencies. This compound, while showing potent in vitro activity, remains in the early stages of public disclosure, with a significant lack of published preclinical efficacy and safety data. Further studies are required to fully understand the therapeutic potential of this compound and how it compares to more advanced clinical candidates like KSQ-4279. This guide provides a framework for researchers to understand the current landscape of these two USP1 inhibitors and the experimental approaches used to characterize them.
References
Overcoming PARP Inhibitor Resistance: A Comparative Guide to the Efficacy of USP1 Inhibition
The emergence of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors presents a significant clinical challenge in the treatment of cancers with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations.[1][2] This guide provides a comprehensive comparison of the efficacy of a novel therapeutic strategy—the inhibition of Ubiquitin-Specific Peptidase 1 (USP1)—in overcoming PARP inhibitor (PARPi) resistance. We will focus on the mechanism and preclinical data for USP1 inhibitors, exemplified by molecules like KSQ-4279 and TNG6132, as a representative class for compounds such as Usp1-IN-6.
Mechanism of Action: Re-sensitizing Resistant Tumors
USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in DNA repair pathways.[3][4] It removes ubiquitin from key proteins like FANCD2 and Proliferating Cell Nuclear Antigen (PCNA), thereby regulating the Fanconi Anemia (FA) pathway and translesion synthesis (TLS).[5][6] In cancers that have developed PARPi resistance, often through mechanisms that stabilize replication forks, USP1 inhibition creates a synthetic lethal vulnerability.[7]
By inhibiting USP1, PCNA remains ubiquitinated, leading to the trapping of RAD18, an E3 ligase, at replication forks. This action is thought to block the refilling of single-strand DNA (ssDNA) gaps, leading to replication catastrophe and cell death, particularly in BRCA1-deficient cells.[8] Furthermore, USP1 has been shown to directly interact with and deubiquitinate PARP1, controlling its chromatin trapping and enzymatic activity.[9] Inhibiting USP1 enhances PARP1 trapping, which potentiates the cytotoxic effects of PARP inhibitors in both PARPi-sensitive and, crucially, PARPi-resistant models, irrespective of their HR status.[9]
Comparative Efficacy in Preclinical Models
The combination of USP1 inhibitors with PARP inhibitors has demonstrated significant synergy in overcoming resistance across various preclinical models.
In Vitro Performance
Studies in PARPi-resistant ovarian and breast cancer cell lines show that combining a USP1 inhibitor with a PARP inhibitor, such as olaparib or niraparib, restores sensitivity and results in synergistic cell killing.
Table 1: In Vitro Synergy of USP1i + PARPi Combination
| Cell Line / Model | Cancer Type | Resistance Status | USP1 Inhibitor | PARP Inhibitor | Synergy Score (Bliss) | Key Finding | Reference |
|---|---|---|---|---|---|---|---|
| DF68 PDXO | Ovarian | PARPi-Resistant | TNG6132 | Olaparib | >0 (Synergistic) | Combination overcomes acquired resistance. | [8] |
| COV-318 (HRP) | Ovarian | PARPi-Resistant | SJB | Niraparib | >10 (Strong Synergy) | Synergy observed irrespective of HR status. | [9] |
| OVCAR-8 (HRD) | Ovarian | PARPi-Sensitive | SJB | Niraparib | >10 (Strong Synergy) | Potentiates PARPi effect even in sensitive lines. | [9] |
| UWB1.289 (BRCA1-null) | Ovarian | PARPi-Sensitive | I-138 | Olaparib | High | Synergy is dependent on BRCA1/2 deficiency. | [10] |
| UWB1.289 + BRCA1 | Ovarian | PARPi-Resistant | I-138 | Olaparib | Low | BRCA1 re-expression abrogates synergy. |[10] |
HRP: Homologous Recombination Proficient; HRD: Homologous Recombination Deficient; PDXO: Patient-Derived Xenograft Organoid.
In Vivo Performance
In patient-derived xenograft (PDX) models of PARPi-resistant ovarian and breast cancer, the combination therapy has led to durable tumor regressions where either agent alone was ineffective.
Table 2: In Vivo Efficacy of USP1i + PARPi Combination in PDX Models
| Model | Cancer Type | Resistance Status | Treatment Groups | Outcome | Reference |
|---|---|---|---|---|---|
| DF68 PDX | Ovarian | Acquired PARPi-Resistant | Vehicle, TNG6132, Niraparib, Combination | Combination treatment led to significant tumor growth inhibition (P < 0.001) and regression compared to single agents. | [8] |
| MDA-MB-436 Xenograft | Breast (BRCA1-mutant) | PARPi-Sensitive | Vehicle, I-138, Niraparib, Combination | Combination stopped tumor growth; single agents only slowed it. | [10] |
| Patient-Derived Models | Various (BRCA-mutant) | Acquired PARPi-Resistant | KSQ-4279 + PARPi | Induced durable tumor regressions. |[1][2] |
Experimental Protocols and Workflows
Reproducible and rigorous experimental design is crucial for validating these findings.
Key Experimental Methodologies
-
Cell Viability and Synergy Assays:
-
Protocol: Cancer cells are plated in 96- or 384-well plates and treated with a matrix of increasing concentrations of the USP1 inhibitor and a PARP inhibitor for 72 hours to 7 days. Cell viability is assessed using assays like CellTiter-Glo.[8][10]
-
Data Analysis: Synergy is calculated using models such as the Bliss independence or Highest Single Agent (HSA) models. Scores greater than 0 (Bliss) or 10 (HSA) typically indicate synergy.[8][9]
-
-
Western Blotting for Pharmacodynamic Markers:
-
Protocol: Cells or tumor tissues are lysed after treatment. Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key pathway markers, including ubiquitinated PCNA (Ub-PCNA), ubiquitinated FANCD2 (Ub-FANCD2), and the DNA damage marker γH2AX.[8]
-
Purpose: To confirm target engagement (increased Ub-PCNA) and downstream effects (increased DNA damage).
-
-
In Vivo Xenograft Studies:
-
Protocol: Patient-derived xenograft (PDX) or cell line-derived xenograft tumors are established in immunocompromised mice. Once tumors reach a specified volume, mice are randomized into treatment cohorts (e.g., vehicle, USP1i alone, PARPi alone, combination). Tumor volume is measured regularly.[8][10]
-
Endpoints: Tumor growth inhibition, tumor regression, and overall survival are key efficacy endpoints. Pharmacodynamic markers can be assessed in tumor tissue at the end of the study.
-
Overcoming Resistance: A Logical Framework
The rationale for using USP1 inhibitors to counteract PARPi resistance is based on exploiting the dependencies created by the resistance mechanisms themselves.
Alternatives and Future Directions
While USP1 inhibition is a highly promising strategy, other approaches to overcome PARPi resistance are also under investigation. These include inhibitors of Polymerase theta (POLθ), which is another key enzyme involved in an alternative DNA repair pathway that cancer cells can become dependent upon.[8] However, the direct mechanistic link between USP1, PCNA ubiquitination, and PARP1 trapping provides a strong, targeted rationale for the combination of USP1 and PARP inhibitors.
Several USP1 inhibitors have entered clinical trials. For instance, KSQ-4279 (also known as RO7623066) has shown a positive safety profile and early signs of antitumor activity, both as a single agent and in combination with olaparib, in a Phase I trial for patients with advanced solid tumors.[1][11] While the development of another inhibitor, TNG348, was discontinued due to liver toxicity, the preclinical data strongly support the continued exploration of USP1 as a therapeutic target.[8][12]
Conclusion
The inhibition of USP1 represents a robust and mechanistically sound strategy for overcoming both primary and acquired resistance to PARP inhibitors. Preclinical data from in vitro and in vivo models consistently demonstrate that combining a USP1 inhibitor, such as the representative this compound class of molecules, with a PARP inhibitor leads to synergistic cytotoxicity and durable tumor regression in resistant, HR-deficient cancers.[1][2] This approach effectively exploits the DNA repair dependencies of cancer cells, creating a potent synthetic lethal interaction. The progression of USP1 inhibitors into clinical trials marks a significant step forward in expanding the therapeutic arsenal for patients with challenging, resistant tumors.
References
- 1. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. USP1 deubiquitinates PARP1 to regulate its trapping and PARylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP1 Inhibitor in Metastatic Solid Tumors - The ASCO Post [ascopost.com]
- 12. News - USP1 inhibitor - LARVOL VERI [veri.larvol.com]
assessing the specificity of Usp1-IN-6 against other deubiquitinases
A comprehensive analysis of Usp1-IN-6's specificity, performance data, and the underlying experimental protocols, providing researchers with critical information for its application in studying DNA damage response pathways.
This compound, also known as ML323, is a potent and highly selective small molecule inhibitor of the deubiquitinase USP1 (Ubiquitin-Specific Protease 1). This guide provides a detailed comparison of this compound's specificity against other deubiquitinases (DUBs), supported by experimental data, to assist researchers, scientists, and drug development professionals in its effective application.
Superior Specificity Profile of this compound
This compound exhibits remarkable selectivity for the USP1-UAF1 complex over other deubiquitinases. This high specificity is crucial for accurately dissecting the biological functions of USP1 without the confounding effects of off-target inhibition.
A screening of this compound (ML323) against a panel of ubiquitin-specific proteases (USPs) demonstrated its exceptional selectivity. As shown in the table below, this compound displayed no significant inhibition of USP2, USP5, USP7, and USP8, even at high concentrations. While some activity was observed against the closely related USP12 and USP46, it was at concentrations substantially higher than its potent inhibition of USP1.[1][2]
| Deubiquitinase | This compound (ML323) IC50 (µM) |
| USP1/UAF1 | 0.076 |
| USP2 | No significant inhibition |
| USP5 | No significant inhibition |
| USP7 | No significant inhibition |
| USP8 | No significant inhibition |
| USP12 | Inhibition at 100x IC50 for USP1 |
| USP46 | Inhibition at 100x IC50 for USP1 |
Table 1: Specificity of this compound (ML323) against a panel of deubiquitinases. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. "No significant inhibition" indicates that less than 50% inhibition was observed at the highest tested concentration.
Experimental Protocols
The determination of this compound's inhibitory activity and specificity involves robust biochemical assays. The following are detailed methodologies for the key experiments cited.
Ubiquitin-Rhodamine 110 Assay
This fluorometric assay is a common method for measuring DUB activity.
Principle: The assay utilizes a ubiquitin-rhodamine 110 (Ub-Rho) substrate. Cleavage of the isopeptide bond between ubiquitin and rhodamine 110 by an active DUB results in an increase in fluorescence, which can be quantified to determine enzyme activity.
Protocol:
-
Reagents:
-
USP1/UAF1 enzyme complex
-
This compound (or other test compounds)
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 0.01% Tween-20.
-
-
Procedure:
-
The USP1/UAF1 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 384-well plate.
-
The enzymatic reaction is initiated by the addition of the Ub-Rho substrate.
-
The plate is incubated at room temperature, protected from light.
-
Fluorescence is measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Diubiquitin Cleavage Assay (Gel-Based)
This orthogonal assay confirms the inhibitory effect of this compound using a more physiological substrate.
Principle: This assay measures the ability of a DUB to cleave a diubiquitin substrate into mono-ubiquitin. The reaction products are then resolved by SDS-PAGE and visualized by Coomassie blue staining.
Protocol:
-
Reagents:
-
USP1/UAF1 enzyme complex
-
This compound (or other test compounds)
-
K63-linked diubiquitin substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT.
-
4x SDS-PAGE loading buffer.
-
-
Procedure:
-
The USP1/UAF1 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The reaction is initiated by the addition of the K63-linked diubiquitin substrate.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is quenched by the addition of 4x SDS-PAGE loading buffer.
-
The samples are heated and then resolved on a 4-20% Tris-Glycine SDS-PAGE gel.
-
The gel is stained with Coomassie blue, and the bands corresponding to diubiquitin and mono-ubiquitin are quantified using densitometry.
-
USP1's Role in DNA Damage Response
USP1 plays a critical role in the DNA damage response (DDR) by deubiquitinating two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[3][4][5][6] The monoubiquitination of these proteins is a crucial signal for the activation of specific DNA repair pathways. By reversing this modification, USP1 acts as a key regulator, ensuring a timely and controlled response to DNA damage.
The diagram above illustrates the central role of the USP1-UAF1 complex in reversing the monoubiquitination of PCNA and FANCD2, thereby downregulating the Translesion Synthesis and Fanconi Anemia DNA repair pathways. This compound specifically inhibits the USP1-UAF1 complex, leading to the accumulation of ubiquitinated PCNA and FANCD2 and prolonged activation of these repair pathways.
This workflow outlines the systematic process for determining the specificity of a DUB inhibitor like this compound. It involves testing the compound against the target enzyme and a panel of other DUBs in a biochemical assay, followed by data analysis to generate a comprehensive specificity profile.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitylating Enzymes and DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
Unveiling the Potency of USP1 Inhibitors: A Comparative Guide to Usp1-IN-6 and Alternative Compounds
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the biochemical activity of the USP1 inhibitor Usp1-IN-6 against other notable alternatives. This analysis, supported by experimental data, aims to provide a clear perspective on their relative potencies and the methodologies used for their evaluation.
Ubiquitin-specific protease 1 (USP1) has emerged as a critical regulator in DNA damage response pathways, making it a compelling target for cancer therapy. The development of small molecule inhibitors against USP1 offers a promising avenue for therapeutic intervention. This guide focuses on the cross-validation of the activity of this compound and provides a comparative analysis with other well-characterized USP1 inhibitors, namely ML323 and KSQ-4279.
Comparative Biochemical Activity of USP1 Inhibitors
The inhibitory potency of small molecules against USP1 is typically determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these compounds. The table below summarizes the reported IC50 values for this compound and other selected USP1 inhibitors across different assay platforms.
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | < 50 | [1][2][3][4][5][6] |
| ML323 | Ubiquitin-Rhodamine | Ub-Rho | 76 | [4] |
| Gel-based | Di-ubiquitin (K63-linked) | 174 | ||
| Gel-based | Ub-PCNA | 820 | ||
| KSQ-4279 | Ubiquitin-Rhodamine | Ub-Rho | Not explicitly stated, but highly potent | [7] |
| Pimozide | Gel-based | Di-ubiquitin (K63-linked) | 2000 | |
| GW7647 | Gel-based | Di-ubiquitin (K63-linked) | 5000 | |
| C527 | Ubiquitin-AMC | Ub-AMC | 880 | |
| SJB2-043 | Not Specified | Not Specified | 544 | [1] |
| SJB3-019A | Not Specified | Not Specified | 78.1 | [1] |
| I-138 | Not Specified | Not Specified | 4.1 | [1] |
Understanding the Biochemical Assays
The activity of USP1 inhibitors is assessed using a variety of in vitro biochemical assays that monitor the cleavage of a ubiquitinated substrate. Here are the detailed protocols for the key experimental methods cited:
Ubiquitin-Rhodamine (Ub-Rho) Assay
This is a fluorescence-based assay that provides a continuous readout of enzyme activity.
-
Principle: The assay utilizes a substrate consisting of ubiquitin C-terminally linked to rhodamine 110 (Ub-Rho). Cleavage of the isopeptide bond by USP1 releases rhodamine 110, resulting in a quantifiable increase in fluorescence.
-
Experimental Protocol:
-
Recombinant human USP1/UAF1 complex is incubated with the test inhibitor at various concentrations in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA).
-
The reaction is initiated by the addition of the Ub-Rho substrate.
-
The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Gel-Based Deubiquitination Assays
These assays provide a direct visualization of substrate cleavage and are often used as an orthogonal method to confirm the results from fluorescence-based assays.
-
Principle: These assays use specific ubiquitinated protein substrates, such as di-ubiquitin chains (e.g., K63-linked) or monoubiquitinated PCNA (Ub-PCNA). The reaction products are then resolved by SDS-PAGE and visualized by Coomassie blue staining or Western blotting.
-
Experimental Protocol (using K63-linked di-ubiquitin):
-
The USP1/UAF1 enzyme complex is pre-incubated with varying concentrations of the inhibitor.
-
The deubiquitination reaction is started by adding the K63-linked di-ubiquitin substrate.
-
The reaction is allowed to proceed for a defined period at 37°C and is then stopped by the addition of SDS-PAGE loading buffer.
-
The reaction products are separated by SDS-PAGE, and the gel is stained with Coomassie blue.
-
The intensities of the bands corresponding to the di-ubiquitin substrate and the mono-ubiquitin product are quantified to determine the extent of inhibition at each inhibitor concentration, from which the IC50 is calculated.
-
Visualizing the Landscape of USP1 Inhibition
To better understand the context of USP1 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: USP1 Signaling Pathway in DNA Damage Response.
Caption: General Workflow for USP1 Inhibitor Biochemical Assay.
Conclusion
The available data indicates that this compound is a potent inhibitor of USP1 with an IC50 value of less than 50 nM.[1][2][3][4][5][6] When compared to other well-studied inhibitors such as ML323, this compound demonstrates comparable or superior potency in biochemical assays. The choice of assay and substrate can influence the determined IC50 value, highlighting the importance of cross-validation using orthogonal methods. This guide provides researchers with a foundational understanding of the biochemical evaluation of USP1 inhibitors and a comparative framework for selecting appropriate tool compounds for their studies. Further characterization of this compound, including its selectivity profile against a broader panel of deubiquitinases and its activity in cell-based assays, will be crucial for its continued development as a potential therapeutic agent.
References
A Comparative Guide to the In Vivo Efficacy of USP1 Inhibitors Versus Other DNA Repair Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeting the DNA damage response (DDR) pathways that cancer cells exploit for survival. Among the emerging targets is Ubiquitin-Specific Protease 1 (USP1), a deubiquitinase that plays a critical role in DNA repair. This guide provides a comparative analysis of the in vivo efficacy of USP1 inhibitors against other established and emerging DNA repair inhibitors, such as PARP, ATR, and ATM inhibitors. The information is supported by experimental data to aid in research and development decisions.
Overview of USP1 and its Role in DNA Repair
USP1 is a key regulator of the DNA damage response, primarily through its deubiquitination of two crucial proteins: FANCD2 and PCNA.[1][2][3] By removing ubiquitin from these substrates, USP1 essentially switches off the DNA damage signal, allowing the cell cycle to proceed.[2][4] In many cancers, USP1 is overexpressed, leading to enhanced DNA repair and resistance to chemotherapy.[4][5][6] Therefore, inhibiting USP1 presents a promising therapeutic strategy to induce synthetic lethality, particularly in tumors with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.[5][7]
Comparative In Vivo Efficacy of DNA Repair Inhibitors
The following tables summarize the in vivo efficacy of various USP1 inhibitors compared to other classes of DNA repair inhibitors. The data is extracted from preclinical studies in various cancer models.
| Inhibitor Class | Specific Inhibitor | Cancer Model | Treatment Regimen | Key Efficacy Readout | Reference |
| USP1 Inhibitor | ML323 | Colorectal Cancer Xenograft | Combination with TRAIL | Significant reduction in tumor size | [1][8] |
| USP1 Inhibitor | Pimozide | Leukemia Xenograft (K562) | Monotherapy | Modest decrease in tumor volume | [9] |
| USP1 Inhibitor | I-138 (structurally related to ML323) | BRCA1-mutant Breast Cancer Xenograft (MDA-MB-436) | Monotherapy and combination with Niraparib (PARP inhibitor) | Monotherapy showed modest antitumor activity; Combination resulted in complete tumor regression. | [7] |
| USP1 Inhibitor | shRNA-mediated knockdown | Diffuse Large B-cell Lymphoma (DLBCL) Xenograft (RL-4RH) | Not Applicable | Significantly reduced tumor growth rate and weight. | [6] |
| PARP Inhibitor | Olaparib, Talazoparib | Metastatic Breast Cancer (with gBRCA mutations) | Monotherapy | Improved Progression-Free Survival (PFS) compared to chemotherapy. | [10] |
| PARP Inhibitor | Rucaparib, Niraparib | Recurrent Ovarian Cancer (platinum-sensitive) | Maintenance therapy | Improved Progression-Free Survival (PFS) compared to placebo. | [10] |
| ATR Inhibitor | VX-970 (VE-822) | Patient-derived Lung Xenografts | Combination with Cisplatin | Dramatically enhanced the efficacy of cisplatin. | [11] |
| ATM Inhibitor | KU-60019 | Human Glioma Cells (in vivo model not specified) | Combination with radiation | Effectively radiosensitized human glioma cells. | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.
USP1's Role in DNA Damage Repair
This diagram illustrates the central role of USP1 in deubiquitinating FANCD2 and PCNA, thereby inhibiting the Fanconi Anemia and Translesion Synthesis pathways.
Caption: USP1's role in DNA repair pathways.
Synthetic Lethality of USP1 and PARP Inhibition
This diagram illustrates the concept of synthetic lethality, where inhibiting both USP1 and PARP leads to cancer cell death, particularly in HR-deficient tumors.
Caption: Synthetic lethality of USP1 and PARP inhibitors.
General Xenograft Study Workflow
This diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of a drug candidate.
Caption: Xenograft study workflow.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Specific details may vary between studies.
In Vivo Xenograft Model for Tumor Growth Inhibition
-
Cell Culture: Human cancer cell lines (e.g., K562 for leukemia, MDA-MB-436 for breast cancer) are cultured in appropriate media and conditions until a sufficient number of cells are obtained.[7][9]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and the volume is calculated using the formula: (length x width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to different treatment groups: vehicle control, inhibitor monotherapy, or combination therapy. Drugs are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Tissue Analysis: At the end of the study, tumors may be excised for further analysis, such as immunoblotting to assess target engagement (e.g., levels of survivin and DR5) or immunohistochemistry for proliferation markers (e.g., Ki67).[1][6]
Conclusion
USP1 inhibitors represent a promising new class of DNA repair inhibitors with a distinct mechanism of action from more established inhibitors like PARP inhibitors. Preclinical in vivo data demonstrates their potential both as monotherapy and in combination with other agents, particularly in cancers with underlying DNA repair defects. The synergistic effect observed with PARP inhibitors in BRCA-mutant models highlights a powerful therapeutic strategy that warrants further clinical investigation. As research progresses, the development of more potent and selective USP1 inhibitors could provide a valuable addition to the arsenal of targeted cancer therapies.
References
- 1. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]
- 5. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 6. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 9. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Usp1-IN-6: A Guide for Laboratory Professionals
For immediate release: As a potent, small molecule inhibitor, Usp1-IN-6 requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
Essential Safety and Disposal Protocol
The proper disposal of chemical waste is a critical aspect of laboratory safety, regulated by agencies such as the Environmental Protection Agency (EPA).[1][2] Adherence to these guidelines minimizes risks to personnel and the environment.
Step 1: Personal Protective Equipment (PPE) and Initial Handling
Before handling this compound for disposal, it is imperative to wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially when in solid or concentrated form, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4][5][6] this compound waste should be segregated based on its physical state (solid or liquid) and chemical compatibility.
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated materials such as gloves, weigh boats, and absorbent paper.[7]
-
Collect in a dedicated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other types of waste unless compatibility is confirmed.
-
-
Liquid Waste: This includes solutions containing this compound.
-
Collect in a dedicated, leak-proof, and shatter-resistant container.[7][8]
-
Ensure the container is compatible with the solvent used (e.g., do not store acidic solutions in metal containers).[3][7]
-
The container must be kept securely closed when not in use.[8]
-
Do not overfill containers; a general guideline is to fill to no more than 90% capacity.[7]
-
Step 3: Labeling and Storage
All waste containers must be accurately and clearly labeled.[1][3][8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent and its concentration (for liquid waste)
-
The primary hazards associated with the chemical (e.g., "Toxic," "Handle with Caution")
-
The date the waste was first added to the container.
Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[1][4] This area should be under the control of laboratory personnel and inspected regularly for leaks or deterioration.[4][5] Ensure that incompatible waste types are stored separately to prevent accidental mixing.[4][8]
Step 4: Disposal Request and Pickup
Once a waste container is full or has been in the SAA for the maximum allowed time (which can vary by institution, but is often up to one year for partially filled containers), a waste pickup must be scheduled with your institution's Environmental Health and Safety (EHS) office.[1][4][8] Complete and submit a hazardous waste disposal form as required by your institution.[1]
Never dispose of this compound down the drain or in the regular trash. [1][8] This can lead to environmental contamination and is a violation of regulatory standards.
Quantitative Data Summary
Since a specific SDS for this compound is not publicly available, the following table provides a general summary of key parameters relevant to the disposal of small molecule inhibitors, based on common laboratory practices.
| Parameter | Guideline |
| PPE | Safety goggles, lab coat, chemical-resistant gloves. |
| Waste Container (Solid) | Sealable, compatible plastic or glass container. |
| Waste Container (Liquid) | Leak-proof, shatter-resistant, compatible container (e.g., glass for most solvents, avoid metal for acids).[3][7] |
| Container Fill Level | Maximum 90% capacity.[7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the lab.[1][4] |
| Maximum Storage Time | Varies by institution; up to one year for partially filled containers is a common guideline.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. odu.edu [odu.edu]
- 2. risk.byu.edu [risk.byu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
